(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYRVOIKGOQNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201830 | |
| Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-23-3 | |
| Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: A Keystone Building Block in Modern Medicinal Chemistry
This guide provides an in-depth analysis of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, a sophisticated chemical building block essential for contemporary drug discovery and development. We will explore its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic rationale behind its use in complex molecular design.
Core Compound Identification and Physicochemical Profile
This compound is a specialized phenylboronic acid derivative valued for its unique combination of functional groups that facilitate advanced organic synthesis.
| Property | Value | Source |
| CAS Number | 874289-23-3 | [1] |
| Molecular Formula | C₈H₉BFNO₃ | [1] |
| Molecular Weight | 196.97 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred from general properties of similar compounds |
| Storage | Sealed in a dry environment at room temperature | [1] |
The strategic placement of a fluorine atom, a methylcarbamoyl group, and a boronic acid moiety on a phenyl ring makes this compound a highly versatile reagent. The fluorine can enhance metabolic stability and binding affinity, while the methylcarbamoyl group offers a site for hydrogen bonding, crucial for molecular recognition at biological targets.
Synthesis Pathway: A Mechanistic Overview
While the proprietary synthesis for this specific reagent is often held by manufacturers, a chemically sound and widely practiced approach for creating substituted phenylboronic acids involves the metalation of an aryl halide followed by quenching with a borate ester.[2] This process ensures precise placement of the boronic acid group.
A plausible synthetic route is outlined below:
Caption: Plausible synthesis workflow for this compound.
Causality in Synthesis:
-
Halogen-Metal Exchange: This initial step is critical for creating a nucleophilic aryl species. The choice of a strong base like n-butyllithium or a Grignard reagent is dictated by the need to deprotonate the aromatic ring at the position of the bromine atom, which is more reactive than the C-F bond.
-
Borylation: The resulting aryllithium or Grignard reagent readily attacks the electrophilic boron atom of the trimethyl borate. This reaction must be conducted at low temperatures to prevent unwanted side reactions.
-
Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the boronate ester to yield the desired boronic acid. This is a standard and efficient transformation.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The primary utility of this compound lies in its role as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is a powerful tool for constructing carbon-carbon bonds, specifically for creating complex biaryl systems that are common motifs in pharmaceutical agents.[3]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillars of the Protocol:
-
Expertise & Experience: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₃PO₄), and solvent system (e.g., dioxane/water, toluene) is critical and depends on the specific substrates being coupled. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Trustworthiness: A well-designed Suzuki protocol is self-validating. The reaction progress can be reliably monitored by techniques like TLC or LC-MS. Successful coupling is confirmed by the disappearance of starting materials and the appearance of a new, less polar product spot or peak. Purification by column chromatography or recrystallization yields the final compound, whose identity is confirmed by NMR spectroscopy and mass spectrometry.
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction utilizing this compound.
Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.)
-
Base (e.g., Sodium Carbonate, Na₂CO₃, 4.0 equiv.)
-
Solvent: Dioxane and Water (4:1 mixture)
-
Reaction Vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Sources
An In-Depth Technical Guide to the Synthesis of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
This guide provides a comprehensive overview of a robust and scientifically sound synthetic route for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations.
Introduction: The Significance of this compound
This compound, with the CAS Number 874289-23-3, is a highly functionalized arylboronic acid.[1][2] Its unique substitution pattern, featuring a fluorine atom ortho to the boronic acid group and a methylcarbamoyl moiety para to it, imparts specific electronic and steric properties. These characteristics make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 2-fluoro-4-(methylcarbamoyl)phenyl fragment into complex organic molecules. This moiety is of particular interest in the development of novel pharmaceuticals and advanced materials due to the influence of the fluorine and amide groups on biological activity, metabolic stability, and material properties.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests that the boronic acid functionality can be installed via a halogen-metal exchange followed by quenching with a boron electrophile. The most practical precursor for this transformation is a halogenated derivative of N-methyl-3-fluorobenzamide. Specifically, 4-bromo-2-fluoro-N-methylbenzamide emerges as an ideal starting material. This strategy is advantageous as it allows for the late-stage introduction of the sensitive boronic acid group, minimizing potential side reactions and purification challenges.
The overall synthetic strategy can be visualized as a two-step process:
-
Amidation: Synthesis of the key intermediate, 4-bromo-2-fluoro-N-methylbenzamide, from commercially available 4-bromo-2-fluorobenzoic acid.
-
Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange and subsequent reaction with a trialkyl borate.
Part 1: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide
The initial step involves the formation of the amide bond between 4-bromo-2-fluorobenzoic acid and methylamine. A standard and effective method for this transformation is the use of a peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activator like 1-hydroxybenzotriazole (HOBt).
Experimental Protocol: Amidation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-2-fluorobenzoic acid | 219.01 | 3.0 g | 13.7 |
| Methylamine (2 M in THF) | 31.06 | 34.3 mL | 68.5 |
| EDCI | 191.70 | 6.6 g | 34.25 |
| HOBt | 135.13 | 2.8 g | 20.6 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | q.s. | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Petroleum ether | - | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), N,N-dimethylformamide (50 mL), and a magnetic stir bar.
-
Add a 2 M solution of methylamine in THF (34.3 mL, 68.5 mmol), followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 6.6 g, 34.25 mmol) and 1-hydroxybenzotriazole (HOBt, 2.8 g, 20.6 mmol).[3]
-
Add N,N-diisopropylethylamine (DIPEA) dropwise until the reaction mixture is basic.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding water (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3, v/v) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[3]
Expected Yield: Approximately 74% (2.34 g).[3]
Characterization Data: Mass spectrum (MS): [M+H]⁺ 232.[3]
Part 2: Synthesis of this compound
The final step is the conversion of the aryl bromide to the boronic acid. This is achieved through a lithium-halogen exchange at low temperature, followed by the addition of a trialkyl borate, and subsequent acidic workup. This method is a well-established and reliable procedure for the synthesis of arylboronic acids.[4][5]
Experimental Protocol: Borylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromo-2-fluoro-N-methylbenzamide | 231.05 | 2.34 g | 10.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.44 mL | 11.1 |
| Triisopropyl borate | 188.08 | 2.56 mL | 11.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add 4-bromo-2-fluoro-N-methylbenzamide (2.34 g, 10.1 mmol) and dissolve it in anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.44 mL, 11.1 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (2.56 mL, 11.1 mmol) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes).
Expected Yield: Moderate to good yields are expected for this type of transformation.
Characterization Data: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality and Experimental Choices
-
Choice of Starting Material: 4-Bromo-2-fluorobenzoic acid is a commercially available and relatively inexpensive starting material. The bromo-substituent is well-suited for the lithium-halogen exchange.
-
Amidation Conditions: The use of EDCI/HOBt is a mild and efficient method for amide bond formation, minimizing side reactions and generally providing high yields.
-
Low-Temperature Borylation: The lithium-halogen exchange and subsequent borylation are performed at -78 °C to prevent side reactions, such as the deprotonation of the amide proton or reaction of the organolithium intermediate with other electrophilic sites.
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical during the borylation step to prevent the quenching of the highly reactive organolithium intermediate by water or oxygen.
Conclusion
The described two-step synthetic route provides a reliable and scalable method for the preparation of this compound. By starting with a readily available halogenated benzoic acid, this approach allows for the efficient construction of the target molecule, a valuable building block for the synthesis of novel compounds in the pharmaceutical and material science industries. The detailed protocols and rationale behind the experimental choices offer a solid foundation for researchers to successfully implement this synthesis in their laboratories.
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A Senior Application Scientist's Technical Guide to (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Substituted Arylboronic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatile reactivity, general stability, and the low toxicity of their byproducts.[1][2] These organoboron compounds are foundational pillars of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional precision and functional group tolerance.[3][4]
This guide focuses on a highly functionalized and strategically important building block: (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid . Its structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement designed for specific purposes in drug synthesis. The presence of an ortho-fluoro substituent, a meta-boronic acid group, and a para-methylcarbamoyl moiety makes it a high-value intermediate for creating molecules that can interact specifically with biological targets.[4] This document serves as a comprehensive technical resource, elucidating the molecule's properties, synthesis, and critical applications, with a particular focus on its role in the synthesis of targeted therapeutics.
Molecular Profile and Physicochemical Characteristics
This compound is a white to off-white solid at room temperature. Its molecular structure is tailored for reactivity and specific biological interactions. The boronic acid group serves as the primary reactive site for cross-coupling, while the fluorine and methylcarbamoyl groups are crucial for modulating pharmacokinetic properties and target engagement.
The strategic placement of the ortho-fluorine atom relative to the boronic acid group is a key design feature. This electron-withdrawing group can influence the electronic properties of the aryl ring and the acidity of the boronic acid, potentially impacting its reactivity in coupling reactions. In a final drug molecule, fluorine is often used to block metabolic oxidation or to fine-tune binding affinity through specific electronic interactions.[4] The para-methylcarbamoyl group provides a hydrogen bond donor and acceptor, a common pharmacophoric feature for engaging with protein active sites.
Key Physicochemical Data
All quantitative data for this compound are summarized below for rapid reference.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 874289-23-3 | [5] |
| Molecular Formula | C₈H₉BFNO₃ | [5] |
| Molecular Weight | 196.97 g/mol | [5] |
| Appearance | White to light brown powder or solid | [] |
| SMILES String | CNC(=O)c1ccc(B(O)O)c(F)c1 | - |
| Storage | Inert atmosphere, room temperature, dry conditions | [7] |
Synthesis and Purification Protocol
The synthesis of substituted arylboronic acids typically relies on the borylation of an organometallic intermediate.[8][9] A robust and common method involves a lithium-halogen exchange from a corresponding aryl halide at low temperature, followed by trapping the resulting aryllithium species with a borate ester. Subsequent acidic hydrolysis yields the desired boronic acid.
Rationale for Synthetic Strategy
The choice of a lithiation-borylation route is dictated by the need for regiochemical control. Starting with a precisely substituted aryl bromide allows for the specific placement of the boronic acid group.
-
Low Temperature (-78 °C): Performing the lithium-halogen exchange at cryogenic temperatures is critical. It prevents side reactions, such as the aryllithium intermediate reacting with the amide functionality on another molecule.
-
Inert Atmosphere (Argon/Nitrogen): Organolithium reagents are extremely reactive with atmospheric oxygen and moisture. A rigorously inert atmosphere is non-negotiable for achieving a high yield.
-
Acidic Hydrolysis: The initial reaction with the borate ester forms a boronate ester complex. Acidic workup is required to hydrolyze this ester to the final dihydroxyborane (boronic acid) functional group.
Step-by-Step Synthesis Workflow
Caption: General workflow for the synthesis of the target boronic acid.
Self-Validating Purification Protocol
A robust purification method is essential as boronic acids can sometimes be contaminated with boroxines (cyclic anhydrides). A pH-driven purification protocol offers a self-validating system to isolate the acidic product from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Basic Extraction: Add a 1M aqueous solution of sodium hydroxide (NaOH). The acidic boronic acid will be deprotonated to form a water-soluble sodium boronate salt, which partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Causality: This step leverages the Lewis acidic nature of the boronic acid, which readily reacts with a base.[2]
-
-
Separation: Separate the aqueous and organic layers. Discard the organic layer containing impurities.
-
Washing: Wash the aqueous layer again with fresh ethyl acetate to remove any residual neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2. The pure boronic acid will precipitate out of the solution as a solid.
-
Causality: Re-protonation of the boronate salt renders the molecule neutral and significantly less water-soluble, forcing its precipitation.[10]
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum. The purity can be confirmed by HPLC and NMR.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug development is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[11] This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing biaryl or aryl-heteroaryl bonds, which are common motifs in pharmaceuticals.[3][12]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar¹-X).
-
Transmetalation: This is the key step where the boronic acid transfers its aryl group (Ar²) to the palladium center. This step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species (-B(OH)₃⁻).
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are ejected from the palladium center as the final coupled product, regenerating the active Pd(0) catalyst to continue the cycle.
Case Study: A Key Building Block for the PARP Inhibitor Talazoparib
A prominent application of this compound is in the synthesis of Talazoparib (BMN-673). Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[14][15] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in repairing double-strand breaks, inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[15][16]
The core structure of Talazoparib is assembled by coupling the (2-Fluoro-4-(methylcarbamoyl)phenyl) moiety to a complex heterocyclic halide via a Suzuki-Miyaura reaction.
Caption: Role of the boronic acid in the synthesis of Talazoparib.
This specific coupling underscores the importance of the boronic acid as a precision tool. It allows for the late-stage installation of a highly functionalized aromatic ring, a common and efficient strategy in multi-step pharmaceutical synthesis.
Handling, Safety, and Storage
As with all laboratory reagents, proper handling is essential for both safety and experimental integrity.
-
Safety: Phenylboronic acid derivatives may cause skin, eye, and respiratory irritation.[17][18] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of trimeric cyclic anhydrides known as boroxines. While this process is often reversible upon exposure to water during reaction setup, it can complicate stoichiometry. For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place.[7]
-
Stability: Electron-deficient arylboronic acids can be prone to protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[1] Reaction conditions should be chosen accordingly.
Conclusion
This compound is far more than a simple chemical intermediate. It is a purpose-built molecular tool designed to meet the rigorous demands of modern drug discovery. Its trifunctional structure provides a reactive handle for robust C-C bond formation, a metabolic blocking/modulating group, and a pharmacophoric element for target binding. Its central role in the synthesis of potent therapeutics like Talazoparib highlights the critical importance of such well-designed building blocks. For researchers in drug development, a thorough understanding of this reagent's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation medicines.
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Pharmaffiliates. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid. Retrieved from [Link]
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Wang, Y., et al. (2020). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 25(15), 3345. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 402. Retrieved from [Link]
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Sharma, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
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Singh, A. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. Retrieved from [Link]
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PubMed. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. Retrieved from [Link]
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Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions, 43(48), 18068-18076. Retrieved from [Link]
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Angene. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]
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ResearchGate. (2014). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib).... Retrieved from [Link]
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PubMed. (2014). Improvement on synthesis of different alkyl-phenylboronic acid. Yaoxue Xuebao, 49(1), 76-81. Retrieved from [Link]
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National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(1), 588-600. Retrieved from [Link]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
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PubMed. (2020, June 1). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex pharmaceutical agents. An intimate understanding of its solubility is a critical prerequisite for successful reaction design, process optimization, purification, and formulation development. This guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific, publicly available quantitative solubility data for this exact molecule is limited, this document synthesizes foundational principles of boronic acid chemistry, leverages data from structurally related analogues, and outlines robust experimental protocols to empower researchers to determine solubility with precision. We will delve into the physicochemical properties of the title compound, explore the key factors governing its dissolution in various solvent systems, and provide a detailed, field-proven methodology for its empirical solubility determination.
Physicochemical Profile
Understanding the fundamental physicochemical properties of this compound is the first step in predicting its solubility behavior.
| Property | Value / Description | Source |
| CAS Number | 874289-23-3 | [1] |
| Molecular Formula | C₈H₉BFNO₃ | [1] |
| Molecular Weight | 196.97 g/mol | [1] |
| Appearance | Typically a white to off-white solid powder. | Inferred from related compounds[2] |
| IUPAC Name | [2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | [1] |
The structure contains a phenylboronic acid moiety substituted with a fluorine atom and a methylcarbamoyl group. The boronic acid group, -B(OH)₂, can participate in hydrogen bonding as both a donor and acceptor. The methylcarbamoyl group, -C(=O)NHCH₃, is also highly polar and capable of strong hydrogen bonding. These features, combined with the electronegative fluorine atom, render the molecule polar, which is the primary determinant of its solubility profile.
Solubility Characteristics: A Synthesis of Principles and Analogous Data
Direct quantitative solubility data for this compound is not extensively documented in public literature. However, by examining the behavior of phenylboronic acid and other substituted analogues, we can construct a reliable qualitative and predictive framework.
Qualitative Solubility Overview
The polarity of the molecule suggests good solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble to Moderately Soluble | The ability to form strong hydrogen bonds with the solvent facilitates dissolution. Aqueous solubility is expected to be pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | Soluble to Highly Soluble | Strong dipole-dipole interactions and the ability of some solvents (e.g., DMSO) to act as hydrogen bond acceptors promote solubility. Ketones and ethers are generally excellent solvents for boronic acids.[3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | Moderate polarity allows for some interaction, but solubility is generally lower than in highly polar aprotic solvents.[3][4] |
| Nonpolar | Hexanes, Toluene, Methylcyclohexane | Poorly Soluble to Insoluble | The significant difference in polarity between the solute and solvent prevents effective solvation. Phenylboronic acid has very low solubility in hydrocarbons.[3][4] |
Key Factors Influencing Solubility
The solubility of boronic acids is not a static property but is influenced by a confluence of environmental and structural factors.[5]
-
Solvent Polarity: As a guiding principle, "like dissolves like." The solubility of this polar compound will be greatest in solvents with a high dielectric constant and hydrogen bonding capability. The general trend observed for phenylboronic acid (high solubility in ethers/ketones, moderate in chloroform, low in hydrocarbons) serves as an excellent baseline.[3]
-
Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature. This principle is the foundation of the dynamic method for solubility measurement.[5][6]
-
pH and Aqueous Solubility: Boronic acids are weak Lewis acids. In aqueous media, the boron atom can accept a hydroxide ion, forming a more soluble tetrahedral boronate species. This equilibrium is pH-dependent. Consequently, the aqueous solubility of this compound will likely increase in basic conditions (pH > pKa) compared to neutral or acidic conditions.
-
Structural Substituents: The nature and position of substituents on the phenyl ring have a profound impact on solubility by altering the crystal lattice energy of the solid and its interaction with solvent molecules.[5][6] The fluoro and methylcarbamoyl groups in the title compound are electron-withdrawing and polar, which influences both the acidity of the boronic acid and its overall solvation properties.
Experimental Protocol for Solubility Determination: The Dynamic Method
For obtaining precise, quantitative solubility data, an empirical approach is essential. The dynamic, or synthetic, method is a robust and widely used technique for determining the temperature-dependent solubility of crystalline compounds like boronic acids in various solvents.[3][5] It relies on visually or instrumentally detecting the precise temperature at which the last solid particles dissolve in a solution of known composition upon controlled heating.
Required Apparatus
-
Jacketed glass vessel with a magnetic stirrer.
-
Programmable circulating bath for precise temperature control.
-
Calibrated temperature probe (e.g., Pt100).
-
Turbidity or luminance probe to monitor the clarity of the solution.
-
Analytical balance for accurate mass measurements.
Step-by-Step Experimental Procedure
-
Preparation: Accurately weigh a specific mass of this compound and the chosen solvent into the jacketed glass vessel. This creates a biphasic slurry of a precisely known composition (mole fraction).
-
Heating and Equilibration: Begin vigorous stirring to ensure sample homogeneity. Heat the vessel at a slow, constant rate (e.g., 0.1–0.3 K/min) using the circulating bath.[6] This slow rate is critical to maintain thermal equilibrium between the solid and liquid phases.
-
Dissolution Point Determination: Continuously monitor the solution's turbidity. The equilibrium solubility temperature is the point at which the last solid crystals dissolve, resulting in a perfectly clear, single-phase solution.[6] This is often detected by a sharp increase in light transmission measured by the luminance probe.[3]
-
Data Collection: Record the temperature at the exact moment of complete dissolution.
-
Constructing the Solubility Curve: Repeat steps 1-4 with varying solute-to-solvent mass ratios to obtain a series of data points. Plotting these points as temperature versus mole fraction yields the solubility curve for the specific solute-solvent system.
Workflow Visualization
The following diagram illustrates the logical flow of the dynamic method for solubility determination.
This equilibrium can complicate solubility measurements, as one is essentially measuring the solubility of a mixture of the acid and its anhydride. [5]Using the dynamic method with its slow heating rate helps to approach a true equilibrium state, but researchers must be aware of this underlying chemical behavior when interpreting results, particularly in non-aqueous systems.
Conclusion
References
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- Exploring 2-Fluoro-4-(methoxycarbonyl)
- This compound - CAS:874289-23-3. Sunway Pharm Ltd.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
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Mastering the Stability of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: A Guide for Researchers
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a key building block in contemporary drug discovery and development, prized for its utility in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds in complex molecules. However, the inherent lability of the boronic acid functional group presents significant challenges to its storage, handling, and successful application. This guide provides an in-depth examination of the factors governing the stability of this reagent, offering field-proven protocols and insights to ensure its integrity and maximize its synthetic utility.
The Chemical Nature and Inherent Instabilities of Arylboronic Acids
Boronic acids, including this compound, are Lewis acids that are susceptible to several degradation pathways. Understanding these pathways is critical for developing effective stabilization strategies.
Principal Degradation Pathways
The two primary modes of degradation for arylboronic acids are protodeboronation and oxidation. A third process, the formation of boroxine anhydrides, can also impact the compound's reactivity and stoichiometry.
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated in the presence of acidic or basic conditions and can be a significant issue during long-term storage or in certain reaction media.[1][2] The rate of protodeboronation is highly dependent on the electronic properties of the aryl ring and the pH of the environment.[1]
-
Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol. This degradation is often mediated by exposure to air (oxygen) and can be catalyzed by trace metal impurities.[2] For peptide boronic acid derivatives, an initial oxidative degradation pathway has been identified as a major route of decomposition.[3]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is reversible upon the addition of water, the formation of boroxines can lead to issues with solubility and accurate molar measurements.
Figure 1: Major degradation pathways for arylboronic acids.
The Influence of pH
The pH of the environment plays a crucial role in both the stability and reactivity of arylboronic acids. At acidic to neutral pH, the trigonal planar boronic acid form is predominant. As the pH increases, the equilibrium shifts towards the more nucleophilic and reactive tetrahedral boronate anion.[1] While this conversion to the boronate is essential for transmetalation in Suzuki-Miyaura coupling, the boronate form can also be more susceptible to protodeboronation.[1]
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The following protocols are based on best practices for maintaining the integrity of arylboronic acids.
Long-Term Storage
For long-term storage, this compound should be maintained under conditions that minimize exposure to moisture, oxygen, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (Refrigerated) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[4][5] |
| Moisture | Tightly sealed container with desiccant | Boronic acids are hygroscopic and susceptible to hydrolysis.[4][6] |
| Light | Amber vial or stored in the dark | Minimizes potential light-catalyzed degradation. |
Handling for Experimental Use
When handling the compound for weighing and dissolution, it is crucial to minimize its exposure to the ambient environment.
Figure 2: Recommended workflow for handling arylboronic acids.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a stream of inert gas.
-
Solvent Selection: Use anhydrous solvents for dissolution to prevent hydrolysis.
-
Fresh Solutions: It is highly recommended to prepare solutions of the boronic acid immediately before use. If short-term storage of a solution is necessary, it should be kept under an inert atmosphere and refrigerated.
Enhancing Stability: The Boronate Ester Strategy
For applications where the free boronic acid exhibits poor stability, conversion to a more robust boronate ester is a common and effective strategy. Pinacol esters are frequently employed for this purpose, offering increased stability towards hydrolysis, oxidation, and protodeboronation.[7]
While boronate esters are more stable, they can still be susceptible to hydrolysis, particularly on silica gel during chromatographic purification.[7][8][9] Recent research has explored alternative diols to form even more stable esters, such as those derived from 3,4-diethyl-hexane-3,4-diol (Epin), which have shown enhanced stability during chromatography.[7] For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and can be used in "slow-release" cross-coupling reactions.[10]
Analytical Methods for Stability Assessment
Regularly assessing the purity and integrity of this compound is crucial. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Application |
| Reverse-Phase HPLC | Purity assessment and quantification of degradation products. Care must be taken to avoid on-column hydrolysis.[11][12] |
| NMR Spectroscopy | Structural confirmation and identification of impurities. |
| LC-MS | Identification and quantification of low-level impurities and degradation products. |
| Non-Aqueous Capillary Electrophoresis (NACE) | An alternative to HPLC that can avoid the issue of on-column hydrolysis of boronate esters.[13] |
Protocol for HPLC Analysis:
-
Column Selection: Utilize a column with low silanol activity to minimize on-column hydrolysis.[12]
-
Mobile Phase: A mobile phase without a pH modifier is often preferred to reduce hydrolysis.[12]
-
Sample Preparation: Dissolve the sample in an appropriate anhydrous organic solvent immediately before injection.
-
Standard Preparation: Use a well-characterized, high-purity reference standard for accurate quantification.
Conclusion
The successful use of this compound in research and development hinges on a thorough understanding and proactive management of its stability. By implementing stringent storage and handling protocols, considering the use of more stable boronate esters when necessary, and employing appropriate analytical methods for quality control, researchers can ensure the integrity of this valuable reagent and achieve reliable and reproducible results in their synthetic endeavors.
References
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- Benchchem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
- Poster Board #1276. (n.d.).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.
- ResearchGate. (n.d.).
- Matrix Scientific. (2017).
- Fisher Scientific. (2011).
- PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- ChemBK. (2024). (2-fluoro-4-methylsulfonyl-phenyl)boronic acid.
- Fisher Scientific. (2011).
- Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Fisher Scientific. (n.d.).
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- Fisher Scientific. (2010).
- ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- InterContinental Warszawa. (n.d.). This compound.
- FUJIFILM Wako. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.).
- BLDpharm. (n.d.). (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Wikipedia. (n.d.). Boronic acid.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:874289-23-3.
- (n.d.).
- PubMed Central. (n.d.).
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physical and chemical properties of 2-fluoro-4-(methylcarbamoyl)phenyl)boronic acid
An In-Depth Technical Guide to (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid for Advanced Research
Introduction: A Strategic Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. This compound (CAS No. 874289-23-3) has emerged as a particularly valuable reagent for researchers in drug discovery.[1][2] Its utility stems from the convergence of three key chemical features: the versatile boronic acid group, a cornerstone of carbon-carbon bond formation; a fluorine substituent, known to enhance metabolic stability and binding affinity; and a methylcarbamoyl group, which can act as a hydrogen bond donor and acceptor to modulate solubility and target engagement.
This guide provides an in-depth examination of the physicochemical properties, reactivity, and applications of this compound. It is designed for the professional researcher, offering not just data, but the field-proven insights necessary to effectively integrate this building block into sophisticated synthetic workflows.
Section 1: Physicochemical Properties
Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible experimentation. While some experimental data for this specific molecule, such as a precise melting point and solubility profile, are not extensively reported in public literature, we can consolidate its known attributes and draw reliable inferences from closely related structures.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 874289-23-3 | [1] |
| Molecular Formula | C₈H₉BFNO₃ | [1] |
| Molecular Weight | 196.97 g/mol | [1] |
| Appearance | White to off-white solid (inferred) | General knowledge |
| Storage | Sealed in a dry place, Room Temperature | [1] |
| Melting Point | Not reported. Similar fluorinated phenylboronic acids melt >220 °C.[3][4] | N/A |
| Solubility | Poorly soluble in non-polar solvents; soluble in polar organic solvents like DMSO, DMF, and alcohols. | General knowledge |
| Estimated pKa | ~7.5 - 8.5 | Inferred |
Expert Insights on Physicochemical Characteristics:
-
pKa Estimation: The pKa of unsubstituted phenylboronic acid is approximately 8.8. The subject molecule contains two electron-withdrawing groups (EWG): the fluorine atom and the methylcarbamoyl group. EWGs increase the Lewis acidity of the boron atom, thereby lowering the pKa. For instance, the related 4-amino-3-fluorophenylboronic acid (when acetylated) has a pKa of 7.8. Therefore, a pKa range of 7.5-8.5 is a scientifically sound estimate, suggesting that this boronic acid is more acidic than many simpler arylboronic acids and can be effectively activated under milder basic conditions.
-
Stability: Phenylboronic acids are generally stable solids.[5] However, like all boronic acids, this compound is susceptible to dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is reversible upon the addition of water. For quantitative accuracy in reactions, it is best practice to use the reagent as supplied from a reputable source or to ensure its purity if it has been stored for an extended period under non-inert conditions.
Section 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application
The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[6][7]
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The presence of both a fluorine and a methylcarbamoyl group makes this an "electron-deficient" boronic acid. This has important mechanistic implications. While the increased Lewis acidity can facilitate the initial activation by a base, the reduced electron density on the phenyl ring can slow the rate-limiting transmetalation step.[8] Therefore, careful selection of reaction conditions is critical for achieving high yields.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Representative Experimental Protocol
This protocol is designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and ligand may be necessary depending on the specific coupling partner.
Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture and oxygen.
-
Reagent Charging: To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Expertise Note: An excess of the boronic acid is used to compensate for potential protodeboronation and to drive the reaction to completion. For electron-deficient boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the transmetalation step.[8]
-
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (e.g., 4:1 v/v), is commonly effective.[8]
-
Degassing: The reaction mixture must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. This can be achieved by bubbling the inert gas through the stirred solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%).
-
Expertise Note: For challenging couplings involving electron-deficient partners, modern bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often superior to traditional PPh₃ as they promote both oxidative addition and reductive elimination.
-
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using an appropriate technique, most commonly flash column chromatography on silica gel.
Section 4: Plausible Synthetic Route
While specific preparations are often proprietary, a plausible and efficient synthesis can be designed based on established organometallic methodologies. A common approach involves a Grignard reaction or lithium-halogen exchange followed by borylation.
Caption: A plausible synthetic pathway to the target molecule via a lithiation-borylation sequence.
This route begins with a commercially available or readily synthesized substituted benzamide. Low-temperature lithium-halogen exchange generates a potent aryl lithium nucleophile, which is then trapped with an electrophilic boron source like trimethyl borate.[9] A final acidic work-up hydrolyzes the resulting borate ester to yield the desired boronic acid.
Section 5: Safety and Handling
Trustworthiness through Self-Validation: Always consult the specific Safety Data Sheet (SDS) provided by your supplier. The information below is a guideline based on data for structurally similar compounds.
-
Hazard Identification: Substituted phenylboronic acids should be handled as potentially hazardous chemicals. Based on analogous compounds, they may cause skin irritation, serious eye irritation, and respiratory irritation.[][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid generating dust. Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The compound can be air-sensitive and hygroscopic over time, so storage under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended for long-term stability.[5][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a sophisticated building block that offers significant advantages for the synthesis of complex molecules in drug discovery and materials science. Its electron-deficient nature requires a thoughtful and informed approach to reaction design, particularly for Suzuki-Miyaura couplings. By understanding its fundamental properties and leveraging optimized protocols, researchers can effectively harness the potential of this reagent to accelerate their research and development programs.
References
-
MySkinRecipes. (n.d.). 2-Fluoro-4-methylphenylboronic acid. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved January 19, 2026, from [Link]
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Navigating the Synthesis and Handling of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid , a specialized building block in organic synthesis, presents unique opportunities in drug discovery and development. Its structural motifs are of significant interest in the generation of novel chemical entities. However, realizing its full potential necessitates a thorough understanding of its safe handling, storage, and reactivity. This technical guide provides an in-depth exploration of the safety considerations and practical handling protocols for this compound, grounded in established principles of laboratory safety and the known characteristics of arylboronic acids.
Hazard Identification and Risk Assessment
-
Skin Irritation and Sensitization: Phenylboronic acids can cause skin irritation upon contact.[2] Prolonged or repeated exposure may lead to an allergic skin reaction in sensitive individuals.
-
Serious Eye Irritation: Contact with the eyes is likely to cause serious irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[2]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Exposure Controls and Personal Protection
To mitigate the identified risks, a stringent set of exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be performed in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2]
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator may be necessary. | Prevents inhalation of irritant dust particles. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and laundered before reuse.
Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent further dispersal of the material. Wear appropriate PPE and contain the spill. Collect the material and place it in a designated container for hazardous waste disposal.
Stability and Reactivity Profile
Understanding the chemical stability and reactivity of this compound is crucial for its effective use in synthesis.
General Stability of Arylboronic Acids
Arylboronic acids are generally stable compounds but can be susceptible to certain degradation pathways. The electronic nature of substituents on the phenyl ring can influence their stability.[3] Electron-withdrawing groups can affect the pKa of the boronic acid and its reactivity.[3]
Potential Reactions
-
Suzuki-Miyaura Coupling: As a boronic acid derivative, this compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
-
Dehydration: Like other boronic acids, it can undergo dehydration to form the corresponding boroxine (a cyclic trimer). This process is typically reversible upon the addition of water.
The fluorine and methylcarbamoyl substituents on the phenyl ring will influence the electronic properties and, consequently, the reactivity of the boronic acid in these and other chemical transformations.
Experimental Workflow: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid. Note: This is a representative workflow and must be adapted and optimized for the specific substrates and desired product.
Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for medicinal chemistry and drug discovery. Its safe and effective use hinges on a proactive approach to hazard assessment, stringent adherence to safety protocols, and a solid understanding of its chemical properties. By implementing the guidelines outlined in this technical guide, researchers can confidently and responsibly harness the synthetic potential of this important building block.
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Sunway Pharm Ltd. This compound - CAS:874289-23-3. Available at: [Link]
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Spectroscopic Characterization of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid: A Technical Guide
Introduction
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (C₈H₉BFNO₃, CAS: 874289-23-3) is a synthetically versatile building block in medicinal chemistry and materials science. Its utility in drug discovery, particularly in the development of targeted covalent inhibitors and novel therapeutic agents, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the standardized protocols for data acquisition. The insights presented herein are aimed at researchers, scientists, and professionals in drug development to facilitate the unambiguous identification and characterization of this important chemical entity.
Predicted Spectroscopic Data and Interpretation
While specific experimental spectra for this compound are not publicly available, a detailed prediction of its spectroscopic characteristics can be derived from its molecular structure and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group of the carbamoyl moiety, the amide proton, and the hydroxyl protons of the boronic acid group.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (multiplets). The fluorine atom and the methylcarbamoyl group will influence their chemical shifts. The proton ortho to the fluorine atom is expected to show coupling to ¹⁹F.
-
Methyl Protons (-CH₃): The methyl group protons of the methylcarbamoyl group are expected to appear as a doublet in the region of δ 2.8-3.0 ppm due to coupling with the adjacent N-H proton.
-
Amide Proton (-NH-): The amide proton should appear as a quartet or a broad singlet in the region of δ 8.0-8.5 ppm, with its chemical shift being solvent and concentration-dependent.
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and water content, and can range from δ 4.0 to δ 8.0 ppm. In some cases, these protons may exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
-
Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the δ 115-150 ppm region. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing and -donating effects of the substituents.[1][2][3][4][5]
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to appear in the δ 165-175 ppm range.
-
Methyl Carbon (-CH₃): The methyl carbon of the carbamoyl group will likely resonate in the upfield region, around δ 25-30 ppm.
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic CH | δ 7.0-8.5 ppm (m) | δ 115-150 ppm |
| -NHCH ₃ | δ 2.8-3.0 ppm (d) | δ 25-30 ppm |
| -NH CH₃ | δ 8.0-8.5 ppm (q or br s) | - |
| -B(OH ₂)₂ | δ 4.0-8.0 ppm (br s) | - |
| Ar-C =O | - | δ 165-175 ppm |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
O-H Stretching: The B-O-H stretching of the boronic acid group is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹.[6]
-
N-H Stretching: The N-H stretching vibration of the secondary amide will likely appear as a medium to sharp band around 3300-3500 cm⁻¹.[6][7]
-
C-H Stretching (Aromatic): The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[8][9]
-
C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretch of the amide group (Amide I band) is expected in the range of 1640-1680 cm⁻¹.[7][10]
-
C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.[9]
-
B-O Stretching: The B-O stretching vibration is expected to be observed in the 1310-1350 cm⁻¹ region.[11]
-
C-F Stretching: A strong absorption due to the C-F bond stretching is anticipated in the 1000-1300 cm⁻¹ range.
Table 2: Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Boronic Acid | O-H stretch | 3200-3600 (broad) |
| Amide | N-H stretch | 3300-3500 (medium) |
| Aromatic Ring | C-H stretch | > 3000 |
| Amide | C=O stretch (Amide I) | 1640-1680 (strong) |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Boronic Acid | B-O stretch | 1310-1350 |
| Fluoroaromatic | C-F stretch | 1000-1300 (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 196.97 g/mol ), Electrospray Ionization (ESI) is a suitable technique.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 198 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 196 is likely to be observed. The natural isotopic abundance of boron (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing ions.[12]
-
Fragmentation: Fragmentation of boronic acids can be complex. Common fragmentation pathways involve the loss of water (-18 amu) and the boronic acid group. In negative ion mode, fragments corresponding to BO⁻ and BO₂⁻ are often observed.[13] Cleavage of the amide group could also occur, leading to fragments corresponding to the loss of the methylcarbamoyl side chain.
Experimental Protocols
The following section details the standard operating procedures for acquiring high-quality spectroscopic data for this compound.
NMR Data Acquisition
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[14][15]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids and amides due to its ability to dissolve polar compounds and slow down the exchange of labile protons.[14]
-
Vortex the vial until the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[16]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Caption: FT-IR Spectroscopy Experimental Workflow.
Instrument Parameters (Typical):
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
Mass Spectrometry Data Acquisition
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent. [17]3. Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
Caption: Mass Spectrometry Experimental Workflow.
Instrument Parameters (Typical for LC-MS with ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid (for positive mode) or ammonium acetate (for negative mode).
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in scientific research and development. This guide provides a robust framework for understanding and obtaining the essential NMR, IR, and MS data for this compound. The predicted spectral data, based on established chemical principles, serve as a reliable reference for researchers. By following the detailed experimental protocols, scientists can ensure the acquisition of high-quality, reproducible data, thereby validating the identity, purity, and structural integrity of their samples. This comprehensive approach to spectroscopic analysis is a cornerstone of scientific integrity and is critical for advancing research in fields that utilize this versatile boronic acid derivative.
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YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023-11-02). [Link]
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PubMed. Arylboronic acid chemistry under electrospray conditions. [Link]
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Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
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Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
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NIST. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009-10-15). [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]
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ChemRxiv. Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]
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ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
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ACS Publications. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. [Link]
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YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021-10-06). [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become particularly indispensable in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2][3] (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a key building block in this field. The presence of the fluoro and methylcarbamoyl groups provides specific electronic and steric properties that can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a detailed guide to the effective use of this compound in Suzuki-Miyaura coupling reactions, offering insights into the reaction mechanism, a robust experimental protocol, and key considerations for optimization.
Understanding the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (typically an aryl or vinyl halide), forming a Pd(II) complex.[4][5] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7] The choice of a bulky, electron-rich phosphine ligand can facilitate this often rate-determining step.[1][4]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[8] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[9][10] This is a crucial step, and the choice of base can significantly impact the reaction outcome.[11] The exact mechanism of transmetalation is still a subject of detailed study, but it is widely accepted that the formation of the boronate is essential.[8][12]
-
Reductive Elimination: In the final step, the two organic partners on the palladium complex couple and are expelled as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents:
-
This compound
-
Aryl bromide (or other suitable halide/triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Phosphine ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Reaction Setup Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst/ligand.
-
Establishing an Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Considerations and Optimization Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand | The choice of catalyst is crucial. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be necessary to promote oxidative addition and reductive elimination.[1][13] |
| Base | K₂CO₃ (2.0 equiv) | The base is essential for activating the boronic acid.[10] For less reactive systems, stronger bases like Cs₂CO₃ or K₃PO₄ may be required. The solubility of the base can also play a role. |
| Solvent | 1,4-Dioxane/Water (4:1) | A mixture of an organic solvent and water is often optimal. The water aids in dissolving the base and facilitating the formation of the active boronate species. Other common solvents include toluene, DMF, and THF. |
| Temperature | 80-100 °C | Most Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the coupling partners. |
| Equivalents of Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion and to account for any potential homocoupling or protodeboronation side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst or a different catalyst/ligand system.- Switch to a stronger base (e.g., Cs₂CO₃).- Increase the reaction temperature. |
| Protodeboronation | - Presence of water and acid/base- Prolonged reaction time at high temperature | - Ensure anhydrous conditions if possible (though water is often necessary).- Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Thoroughly degas all solvents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex molecular architectures relevant to drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this important building block to accelerate their synthetic endeavors. The protocol and guidelines presented herein provide a solid foundation for achieving high yields and purity in these critical transformations.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. Available at: [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]
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Application Notes and Protocols for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Therapeutics
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, with the CAS Number 874289-23-3, is a highly functionalized synthetic intermediate that has garnered significant attention in the field of medicinal chemistry.[1] Its unique structural features—an ortho-fluoro substituent, a meta-methylcarbamoyl group, and a reactive boronic acid moiety—make it an invaluable building block for the synthesis of complex molecules, particularly in the development of targeted cancer therapies. Boronic acids, in general, are prized in drug discovery for their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[2] The introduction of specific functional groups, such as the fluorine atom and the methylcarbamoyl group in the title compound, allows for the fine-tuning of physicochemical properties like metabolic stability and bioavailability, which are critical for drug efficacy.
The primary application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a clinically validated strategy to selectively kill cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[3] This boronic acid derivative is a key component in the construction of the pharmacophore of several PARP inhibitors, enabling the creation of potent and selective therapeutic agents.
Core Application: Synthesis of PARP Inhibitor Scaffolds via Suzuki-Miyaura Cross-Coupling
The boronic acid functional group is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a biaryl linkage, a common motif in many pharmaceuticals.[4] This reaction provides a robust and efficient method for constructing C(sp²)-C(sp²) bonds with high functional group tolerance under relatively mild conditions.[5]
Mechanistic Rationale and Causality of Experimental Choices
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of reaction components is critical for a successful and high-yielding coupling.
-
Palladium Catalyst: The selection of the palladium source and its associated ligands is paramount. For coupling with ortho-substituted boronic acids, sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. Pre-catalysts that form the active Pd(0) species under mild conditions can be particularly effective for challenging substrates, such as those prone to decomposition.[6][7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] The choice of base (e.g., potassium carbonate, cesium fluoride) can influence the reaction rate and yield, and must be compatible with the functional groups present in the coupling partners.
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of the base is commonly used.
The presence of the ortho-fluoro substituent in this compound can have a profound effect on the Suzuki-Miyaura reaction. The fluorine atom's electron-withdrawing nature can increase the rate of transmetalation.[6] The methylcarbamoyl group can influence the electronic properties of the phenyl ring and may also participate in directing the coupling reaction or interacting with the catalyst.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of a biaryl intermediate for a PARP inhibitor.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of a Biaryl PARP Inhibitor Intermediate
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl bromide partner to synthesize a key intermediate for a PARP inhibitor.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Molar Equiv. |
| This compound | 874289-23-3 | 196.97 | 1.2 | 1.2 |
| Aryl Bromide Partner | Varies | Varies | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (Degassed) | 7732-18-5 | 18.02 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Brine | N/A | N/A | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide Partner (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and Potassium Carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under a positive flow of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask.
-
Add anhydrous 1,4-dioxane (e.g., 10 mL) and degassed water (e.g., 2.5 mL) via syringe. The solvent ratio may need to be optimized depending on the specific aryl halide.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Self-Validating System and Causality
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide partner and to compensate for any potential homocoupling or protodeboronation side reactions.
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is essential to determine the reaction endpoint, preventing the formation of degradation byproducts from prolonged heating.
-
Aqueous Work-up: The work-up procedure is designed to remove the inorganic base, palladium residues, and any water-soluble byproducts from the desired organic product.
-
Chromatographic Purification: This final step is critical for obtaining the biaryl intermediate with high purity, which is a prerequisite for its use in subsequent synthetic steps towards an active pharmaceutical ingredient.
Conclusion and Future Perspectives
This compound is a testament to the power of rational design in medicinal chemistry. Its carefully chosen functional groups facilitate its use in robust and scalable synthetic routes, such as the Suzuki-Miyaura coupling, to produce high-value pharmaceutical intermediates. The continued application of this and similar boronic acid derivatives will undoubtedly fuel the discovery and development of new targeted therapies for a range of diseases. As our understanding of disease biology deepens, the demand for such versatile and precisely engineered chemical tools will only continue to grow.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Sun-Joon, P., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
Barder, T. E., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
Apicule. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (CAS No: 763114-26-7). Retrieved from [Link]
-
PubMed. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
Alfa Chemical. (n.d.). 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic Acid CAS:763114-26-7. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid (CAS 763114-26-7). Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
National Institutes of Health. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition. [Link]
-
National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications. [Link]
-
MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. International Journal of Molecular Sciences. [Link]
-
National Institutes of Health. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
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use of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid as a building block in synthesis
An In-Depth Guide to the Synthetic Utility of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction: A Multifunctional Building Block in Modern Medicinal Chemistry
This compound has emerged as a crucial building block in contemporary organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional architecture—featuring a reactive boronic acid moiety, a strategically placed fluorine atom, and a hydrogen-bonding methylcarbamoyl group—makes it a highly valuable reagent for constructing complex molecular scaffolds.
Organoboron compounds, especially boronic acids, are prized for their stability, low toxicity, and versatile reactivity in metal-catalyzed processes like the Suzuki–Miyaura reaction.[1][2] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] Concurrently, the methylcarbamoyl group provides a key interaction point, capable of forming critical hydrogen bonds with biological targets, thereby enhancing potency and selectivity. This guide provides a detailed overview of the applications, protocols, and handling of this compound for researchers and drug development professionals.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common motifs in pharmaceuticals.[2][5][6]
The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide or iodide).
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is often facilitated by a base, which converts the boronic acid into a more reactive boronate species.[2][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of Talazoparib (BMN 673)
A prominent example showcasing the utility of this compound is in the synthesis of Talazoparib (trade name Talzenna). Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[7][8] It is approved for the treatment of patients with deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[9] The synthesis of Talazoparib involves a key Suzuki-Miyaura coupling step to install the fluorinated, substituted phenyl ring, which is crucial for its biological activity.[7][8][10]
Synthetic Workflow for a Key Talazoparib Intermediate
The workflow involves coupling the boronic acid with a suitable halogenated heterocyclic core.
Caption: Experimental workflow for the synthesis of a Talazoparib intermediate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides.
Materials & Reagents:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.[11]
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
The choice of catalyst, base, and solvent significantly impacts reaction efficiency. The following table summarizes common combinations for coupling arylboronic acids.
| Parameter | Recommended Options | Rationale & Considerations |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity order: I > Br > OTf >> Cl. More advanced catalysts/ligands are needed for less reactive chlorides. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a versatile choice. For challenging couplings (e.g., with aryl chlorides), a catalyst system with a Buchwald-Hartwig ligand is often more effective.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is highly effective but more expensive. K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a strong base suitable for less reactive systems.[12] |
| Solvent | Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1), DME, THF | A mixture including water is common as it helps dissolve the inorganic base and facilitates the reaction. Anhydrous conditions can also be used, especially with bases like KF.[2] |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion in a reasonable timeframe. |
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13][14]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[13][14] Avoid breathing dust, fumes, or vapors.[13][14] Minimize dust generation and accumulation.[13] Wash hands thoroughly after handling.[13]
-
Hazards: This compound may cause skin, eye, and respiratory irritation.[13][14][15] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly-closed container in a dry, well-ventilated place.[13][14] It may be sensitive to moisture.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][16]
Conclusion
This compound is a sophisticated and highly effective building block for modern organic synthesis. Its utility is exemplified by its crucial role in the synthesis of high-value compounds like the PARP inhibitor Talazoparib. By leveraging its unique structural features through well-established methodologies like the Suzuki-Miyaura cross-coupling reaction, researchers can efficiently construct complex molecular architectures tailored for drug discovery programs. A thorough understanding of the reaction protocols and safety considerations outlined in this guide will enable scientists to effectively harness the synthetic potential of this versatile reagent.
References
-
Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 407. Retrieved from [Link]
-
Wilson, T. C., et al. (2018). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 23(10), 2659. Retrieved from [Link]
-
ComInnex. (2025). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. Retrieved from [Link]
- Google Patents. (2017). US9708319B1 - Synthesis of PARP inhibitor talazoparib.
-
Vilas-Boas, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(10), 1033. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3343. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2215–2237. Retrieved from [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling with 2-Fluorinated Boronic Acids
Introduction: Navigating the Challenges and Opportunities of 2-Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated motifs highly desirable. Among the various methods to construct C-C bonds, the Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance and operational simplicity.[1] However, the use of electronically deficient coupling partners, such as 2-fluorinated boronic acids, presents a unique set of challenges that can significantly impact reaction efficiency and product yield.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for the Suzuki coupling of 2-fluorinated boronic acids. We will delve into the mechanistic nuances introduced by the ortho-fluoro substituent, provide detailed experimental protocols, and offer troubleshooting strategies to overcome common hurdles, thereby enabling the reliable synthesis of 2-fluoro-biaryl compounds.
Core Challenges: The Impact of the 2-Fluoro Substituent
The primary obstacle in the Suzuki coupling of 2-fluorinated boronic acids is their increased susceptibility to protodeboronation , a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This process is particularly pronounced under the basic conditions required for the Suzuki-Miyaura reaction. The electron-withdrawing nature of the fluorine atom acidifies the boronic acid, making it more prone to decomposition.
Furthermore, the ortho-fluoro group can exert both steric and electronic effects on the key steps of the catalytic cycle:
-
Transmetalation: The rate-determining step in many Suzuki couplings, transmetalation involves the transfer of the aryl group from the boronate ester to the palladium center. The electron-withdrawing fluorine can influence the nucleophilicity of the ipso-carbon, affecting the kinetics of this transfer.[1]
-
Oxidative Addition and Reductive Elimination: While the aryl halide partner primarily dictates the ease of oxidative addition, the electronic properties of the boronic acid can influence the overall catalytic turnover. The steric bulk of the ortho-fluoro group, although modest, can also play a role in the approach of the coupling partners to the palladium center.[4]
Understanding and mitigating these challenges are crucial for developing robust and high-yielding Suzuki coupling protocols for this important class of substrates.
Mechanistic Considerations: A Deeper Look into the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the specific effects of the 2-fluoro substituent.
Sources
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The Strategic Role of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid in the Synthesis of Advanced PARP Inhibitors
Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery
Boronic acids have emerged from the periphery of medicinal chemistry to become indispensable building blocks in the modern drug discovery landscape.[1][2] Initially perceived with caution, their unique chemical properties, including their stability, low toxicity, and versatile reactivity, have led to their widespread adoption.[3] The approval of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib, has solidified their importance and spurred further research into their therapeutic potential.[2] One of the most powerful applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds, which is fundamental to the synthesis of a vast array of complex pharmaceutical agents.[4]
This application note delves into the specific and critical role of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in drug discovery, with a particular focus on its application as a key starting material in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. We will provide a detailed examination of its chemical attributes, a step-by-step protocol for its use in a pivotal Suzuki-Miyaura coupling reaction, and an exploration of the mechanistic rationale behind its design and application.
Physicochemical Properties and Strategic Design
The structure of this compound is not arbitrary; each functional group is strategically placed to influence the molecule's reactivity and the properties of the final drug substance.
| Property | Value | Source |
| Molecular Formula | C₈H₉BFNO₃ | [3] |
| Molecular Weight | 196.97 g/mol | [3] |
| CAS Number | 874289-23-3 | [3] |
| Appearance | White to off-white solid | Commercially available |
| Storage | Inert atmosphere, room temperature | [3] |
The key structural features and their significance in drug design are:
-
Boronic Acid Moiety: This functional group is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a biaryl linkage, a common motif in many pharmaceuticals.
-
Fluorine Atom: The ortho-fluoro substituent plays a multifaceted role. It can modulate the electronic properties of the phenyl ring, influencing the kinetics of the coupling reaction. In the final drug molecule, the fluorine atom can enhance metabolic stability, improve binding affinity to the target protein through specific interactions, and increase bioavailability.
-
Methylcarbamoyl Group: This amide group at the para-position is crucial for establishing key interactions with the biological target. In the context of PARP inhibitors, the carbamoyl moiety often forms critical hydrogen bonds within the enzyme's active site, contributing significantly to the inhibitor's potency.
Core Application: Synthesis of the PARP Inhibitor Talazoparib
A prime example of the pivotal role of this compound is its use in the synthesis of Talazoparib , a highly potent PARP inhibitor approved for the treatment of certain types of cancer, including BRCA-mutated breast cancer. PARP enzymes are central to the repair of single-strand DNA breaks.[5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for repairing double-strand DNA breaks through homologous recombination, the inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[6]
The synthesis of Talazoparib involves a key Suzuki-Miyaura coupling step where this compound is coupled with a suitable heterocyclic partner. A synthetic route outlined in patent literature involves the coupling of a boronic acid precursor with a brominated phthalazinone core structure.[1]
Experimental Workflow: Suzuki-Miyaura Coupling for Talazoparib Intermediate Synthesis
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.
Sources
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Application Notes & Protocols for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Synthesis
Boronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry and drug discovery.[1][2] Their relative stability, low toxicity, and versatile reactivity make them ideal building blocks for complex molecular architectures.[2] The most prominent application of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, which is fundamental to the synthesis of many active pharmaceutical ingredients (APIs).[3][4]
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS: 874289-23-3) is a highly functionalized reagent designed for advanced synthetic applications, particularly in medicinal chemistry. Its structure incorporates three key motifs that each impart strategic advantages:
-
Boronic Acid Moiety (-B(OH)₂): The reactive center for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures, which are common cores in many drug molecules.[3][4]
-
Fluoro Group (-F): The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[3][4]
-
Methylcarbamoyl Group (-C(=O)NHCH₃): This amide functional group can act as a hydrogen bond donor and acceptor, facilitating specific interactions with biological targets like enzymes or receptors. It also provides a handle for further synthetic elaboration.
This document provides a comprehensive guide to the properties, handling, and application of this versatile building block, with a focus on a detailed protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Source |
| CAS Number | 874289-23-3 | [5] |
| Molecular Formula | C₈H₉BFNO₃ | [5] |
| Molecular Weight | 196.97 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in many organic solvents such as DMF, ethanol, and dichloromethane. | [6] |
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the chemical integrity of boronic acids and ensure laboratory safety.
Personal Protective Equipment (PPE)
Always handle this compound in a well-ventilated fume hood. Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is required.[7][8]
Storage Conditions
Boronic acids are sensitive to environmental conditions which can lead to decomposition.
-
Protodeboronation: Cleavage of the C-B bond, often facilitated by moisture or harsh pH conditions.[9]
-
Boroxine Formation: Dehydration of three boronic acid molecules to form a cyclic trimer anhydride. This is often reversible but can complicate stoichiometry.[9]
To mitigate degradation, store the compound under the following conditions:
-
Container: In a tightly sealed, clearly labeled container.[7][10]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to air and moisture.[7]
-
Temperature: Keep in a cool, dry place. Refrigeration is often recommended.[5][7]
-
Compatibility: Segregate from strong oxidizing agents and incompatible substances.[7][10]
Waste Disposal
Dispose of unused material and reaction waste in accordance with local, state, and federal regulations for chemical waste.[8][11]
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is the cornerstone application for this reagent. It facilitates the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) to form a C-C bond.
Reaction Principle: The Catalytic Cycle
The reaction proceeds via a palladium-based catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Overview
The following diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
This protocol provides a general procedure that should be optimized for specific substrates.
Materials & Reagents:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (e.g., Bromide) (1.0 equiv, ~0.5 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Silica Gel for chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the aryl halide, the palladium catalyst, and the base.[13]
-
Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The solvent should be degassed beforehand by bubbling with inert gas for 15-20 minutes.[13]
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C).[13][14] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers in a separatory funnel. Wash the organic layer with water and then with brine.
-
-
Purification:
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Optimization Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of reagents and conditions. The following table provides guidance for optimizing the reaction.
| Parameter | Common Choices | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Choice depends on the reactivity of the coupling partners. Often used with a phosphine ligand. |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands can improve catalyst activity, especially for less reactive halides (e.g., chlorides). |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A stronger base (e.g., Cs₂CO₃) can accelerate the reaction but may not be suitable for base-sensitive functional groups.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | A polar, often aqueous, solvent system is required to dissolve the base and facilitate the formation of the boronate species. |
| Temperature | Room Temp to 110 °C | Higher temperatures are often needed for less reactive halides (bromides, chlorides), but should be minimized to prevent side reactions. |
Conclusion
This compound is a valuable and highly functionalized building block for synthetic chemists, particularly in the field of drug discovery and development.[15] Its strategic placement of fluoro and methylcarbamoyl groups allows for the synthesis of novel compounds with potentially enhanced pharmacological properties.[3][4] The robust and well-established Suzuki-Miyaura cross-coupling provides a reliable method for its incorporation into target molecules. By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers can effectively utilize this reagent to advance their synthetic objectives.
References
- How to Store Boric Acid. Lab Alley. [URL: https://www.laballey.com/blogs/chemicals/how-to-store-boric-acid]
- Understanding Boronic Acids: Properties, Handling, and Sourcing. (Source not specified). [URL: https://www.chembk.com/en/article/understanding-boronic-acids-properties-handling-and-sourcing]
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem. [URL: https://www.benchchem.com/blog/storage-and-handling-guidelines-for-organoboronic-acids-to-prevent-decomposition]
- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (Source not specified). [URL: https://www.3wpharm.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (Source not specified). [URL: https://www.3wpharm.com/article/the-role-of-boronic-acids-in-pharmaceutical-discovery-synthesis.html]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR359950050]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4323]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-mechanistic-study-of-3-fluoro-4-methoxycarbonylphenylboronic-acid-in-suzuki-miyaura-cross-coupling-reactions]
- SAFETY DATA SHEET - Angene Chemical. Angene Chemical. [URL: https://www.angenechemical.com/msds/625470-96-4.pdf]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Source not specified). [URL: https://www.scripps.edu/buchwald/pdf/20.pdf]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503366/]
- Design and discovery of boronic acid drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32302879/]
- This compound. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/874289-23-3.html]
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Application Note: Strategic Use of Protecting Groups for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid in Complex Synthesis
Abstract
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity and potential instability of the boronic acid moiety can complicate multi-step synthetic sequences, leading to side reactions such as protodeboronation or the formation of trimeric boroxine anhydrides. This application note provides a detailed guide on protecting group strategies for this specific molecule, offering a comparative analysis of common boronic acid protecting groups and presenting detailed protocols for their application. We demonstrate that the use of an N-methyliminodiacetic acid (MIDA) boronate ester offers a superior strategy, providing exceptional stability and orthogonality for complex synthetic routes.
Introduction: The Challenge of Functionalized Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis.[1] The title compound, this compound, possesses three key functionalities: a reactive boronic acid, an electron-withdrawing ortho-fluoro substituent, and a para-methylcarbamoyl group (a secondary amide). While robust for direct use in many cross-coupling reactions, the boronic acid's Lewis acidity and susceptibility to degradation under various conditions necessitate a reliable protection strategy for multi-step syntheses.[2][3]
The primary challenges associated with unprotected boronic acids include:
-
Dehydration: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines, which can complicate purification and accurate quantification.[2]
-
Instability: They can be unstable under certain acidic, basic, or oxidative conditions, leading to decomposition or protodeboronation.[2]
-
Purification Difficulties: The high polarity of boronic acids often makes them challenging to handle and purify via standard chromatographic methods.[4]
A robust protecting group strategy mitigates these issues by temporarily masking the boronic acid, rendering it inert to a wide range of reaction conditions while allowing for its regeneration at a later, strategic point in the synthesis.[5][6]
Comparative Analysis of Boronic Acid Protecting Groups
The selection of a protecting group is critical and depends on the planned synthetic route, particularly the conditions the protected intermediate must endure. For this compound, the ideal protecting group should be stable to chromatography and a variety of reagents, yet be removable under mild conditions that do not compromise the fluoro or amide functionalities. Below is a comparison of two leading candidates: the Pinacol ester and the MIDA ester.
| Feature | Pinacol Ester (Bpin) | MIDA Boronate Ester |
| Structure | Cyclic boronic ester formed with pinacol. | Tricyclic boronate ester with a dative B-N bond. |
| Stability | Good stability, compatible with silica gel chromatography.[2] However, the B-O bonds are susceptible to hydrolysis, and premature release can occur in the presence of water or alcohols.[4] | Exceptional stability. Indefinitely benchtop stable, compatible with chromatography, and unreactive under standard anhydrous cross-coupling conditions.[7][8] The stability arises from the rehybridization of boron to a less reactive sp³ state due to coordination with the MIDA ligand's nitrogen.[7][9] |
| Protection Protocol | Condensation with pinacol, often with azeotropic removal of water. | Condensation with N-methyliminodiacetic acid (MIDA) under Dean-Stark conditions, typically requiring a DMSO co-solvent.[10] |
| Deprotection Protocol | Often requires harsh conditions (e.g., strong acid) or specific reagents like NaIO₄ or phenylboronic acid to trap the pinacol byproduct.[2][4] Can also be achieved via conversion to a trifluoroborate salt followed by hydrolysis.[11][12] | Mild and highly specific. Cleaved with aqueous base (e.g., 1M NaOH or K₃PO₄) at room temperature to liberate the free boronic acid.[2][7] |
| Key Advantage | Widely used, readily available, and sufficient for many applications. | High stability and orthogonal deprotection conditions allow for complex, multi-step synthesis. The slow in-situ release of boronic acid under basic conditions can suppress side reactions in cross-coupling.[13] |
| Key Disadvantage | Deprotection can be problematic and non-trivial, potentially compromising sensitive functional groups.[4][11] | The protection step can be more laborious than for pinacol esters, requiring vigorous water removal.[2] |
Recommended Strategy: The MIDA Boronate for Orthogonal Synthesis
Based on the comparative analysis, the MIDA boronate ester is the recommended protecting group for this compound, especially in the context of drug discovery and complex molecule synthesis. Its exceptional stability and, most importantly, its highly specific and mild deprotection conditions provide a truly orthogonal handle on the boronic acid functionality.[14] This allows for extensive synthetic manipulations on other parts of a molecule without risking the integrity of the protected boronate.
The overall workflow is visualized below. The MIDA-protected intermediate can be subjected to a wide array of chemical transformations that would otherwise be incompatible with a free boronic acid or a less stable ester.
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
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- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 14. fiveable.me [fiveable.me]
Application Notes & Protocols: Purification of Biaryl Amide Products from (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science for the creation of biaryl structures.[1][2] This guide provides a detailed examination of purification strategies for products derived from reactions involving (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. The presence of the fluoro, methylcarbamoyl, and boronic acid functionalities presents unique challenges and opportunities in the purification of the resulting biaryl amide products.[3][4] This document outlines field-proven protocols for chromatographic and non-chromatographic purification techniques, emphasizing the rationale behind procedural choices to ensure high purity and yield.
Introduction: The Purification Challenge
The target products of Suzuki-Miyaura reactions with this compound are typically biaryl amides. These molecules possess a combination of functionalities that influence their physicochemical properties and, consequently, the strategy for their purification.
Key Molecular Features Influencing Purification:
-
Polarity: The amide group (-CONHCH₃) imparts significant polarity and hydrogen bonding capability.
-
Aromaticity: The two aryl rings contribute to a degree of non-polar character.
-
Fluorine Substitution: The fluorine atom can modulate lipophilicity and electronic properties.
-
Potential Impurities: The reaction mixture will invariably contain unreacted starting materials, palladium catalyst residues, base, and byproducts from side reactions such as homocoupling and protodeboronation.[5][6]
The primary challenge lies in efficiently separating the desired polar biaryl amide from polar impurities, including the starting boronic acid and its degradation products.
Pre-Purification Workup: Foundational Steps
A robust workup procedure is critical to simplify the subsequent purification steps. The goal is to remove the bulk of inorganic salts and the palladium catalyst.
Protocol 2.1: Standard Aqueous Workup
-
Reaction Quenching: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Extraction: Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.[5] This removes water-soluble bases (e.g., K₂CO₃, Na₂CO₃) and other inorganic salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
Causality Corner: The choice of ethyl acetate is strategic. It is polar enough to dissolve the biaryl amide product but immiscible with water, allowing for efficient partitioning. The brine wash helps to break up any emulsions and further remove water from the organic layer.
Chromatographic Purification Strategies
Chromatography is the most powerful and common technique for isolating the target compound. The choice between normal-phase and reverse-phase chromatography depends on the specific properties of the product and the impurities.
Normal-Phase Flash Column Chromatography
Normal-phase chromatography, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is often the first choice.[7]
Principle of Separation: In normal-phase chromatography, polar compounds interact more strongly with the polar silica gel and thus elute more slowly. Non-polar compounds have a higher affinity for the mobile phase and elute faster.[7]
Protocol 3.1.1: Silica Gel Flash Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone). A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Normal-Phase Chromatography
| Solvent System Components | Polarity | Typical Ratio (v/v) | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A standard, versatile system. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 9:1 | Effective for more polar compounds. A small amount of methanol significantly increases polarity. |
| Toluene / Acetone | Medium | 9:1 to 7:3 | Can provide different selectivity compared to ester-based systems. |
Troubleshooting Tip: If the product is streaking on the TLC plate or column, it may be due to its acidic or basic nature. Adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape.[8]
Reverse-Phase Chromatography
For highly polar compounds that are not well-retained on silica gel, reverse-phase chromatography is an excellent alternative.[9]
Principle of Separation: Reverse-phase systems use a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[7] Polar compounds have a higher affinity for the mobile phase and elute first, while non-polar compounds are retained longer on the column.[7]
Protocol 3.2.1: C18 Reverse-Phase Flash Chromatography
-
Column Conditioning: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like methanol, acetonitrile, or DMSO and inject it onto the column.
-
Elution: Start with a high polarity mobile phase (e.g., high water content) and gradually increase the organic solvent (acetonitrile or methanol) concentration to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze by LC-MS or TLC (if a suitable staining method is available).
-
Solvent Removal: Remove the organic solvent from the pure fractions by rotary evaporation. The remaining water can be removed by lyophilization (freeze-drying).
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable technique for very polar compounds that show little or no retention in reverse-phase chromatography.[9][10] It utilizes a polar stationary phase (like silica or amine-bonded phases) with a polar, aqueous-organic mobile phase.[9]
Workflow Visualization: Chromatographic Method Selection
Caption: Decision workflow for selecting the appropriate chromatographic technique.
Non-Chromatographic Purification: Crystallization
When applicable, crystallization is a highly effective and scalable purification method that can yield very pure material.[11] It is particularly suitable for solid products.
Principle of Separation: Crystallization relies on the differences in solubility of the product and impurities in a given solvent system at different temperatures. A saturated solution of the crude product is prepared in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution.[11]
Protocol 4.1: Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[11]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Potential Solvents for Crystallization of Biaryl Amides
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good for polar compounds, often used in a solvent/anti-solvent system with water. |
| Acetonitrile | Polar | 82 | Often gives good results for amides.[11] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | Can be effective if the product has significant aromatic character. |
Workflow Visualization: Purification Strategy Overview
Caption: General purification strategy for biaryl amide products.
Concluding Remarks
The purification of products from reactions involving this compound requires a systematic approach. A thorough initial workup is essential to remove bulk impurities. The choice between normal-phase and reverse-phase chromatography will be dictated by the polarity of the final biaryl amide product. For solid products, crystallization should always be considered as a powerful, efficient, and scalable purification method. By understanding the principles behind each technique and carefully selecting the appropriate conditions, researchers can consistently achieve high purity of their target molecules.
References
- Al-Saad, K., Al-Daghistani, H., & Al-Obaidi, A. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 13(21).
- Sharma, H., Pathak, D., & Kumar, S. (2024). Recent Progress in Isolating and Purifying Amide Alkaloids from their Natural Habitats: A Review. Current Bioactive Compounds, 20.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Chromatographic Purification - Structure Determination of Organic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. Retrieved from [Link]
- Google Patents. (n.d.). EP0177097A1 - Process for the separation of amides from nitriles.
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
PubMed. (2018). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PMC. Retrieved from [Link]
-
PubMed. (2004). The Discovery of Biaryl Acids and Amides Exhibiting Antibacterial Activity Against Gram-positive Bacteria. Retrieved from [Link]
-
ResearchGate. (2025). The discovery of biaryl acids and amides exhibiting antibacterial activity against Gram-positive bacteria. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. Retrieved from [Link]
-
Buchwald, S. L., & et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Advances and challenges in the synthesis of N-fluoroalkyl compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]
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Troubleshooting & Optimization
preventing protodeboronation of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
A Guide to Preventing Protodeboronation in Your Experiments
Welcome to the technical support center for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. As Senior Application Scientists, we understand the critical role this reagent plays in drug discovery and development. We also recognize the experimental challenges posed by its susceptibility to protodeboronation—an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This guide is designed to provide you with in-depth, actionable solutions to mitigate this issue, ensuring the success and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
Protodeboronation is a chemical reaction that results in the loss of the boronic acid group (-B(OH)₂) from your starting material, replacing it with a hydrogen atom.[1] This process converts your valuable boronic acid into an inactive byproduct, 1-fluoro-3-(methylcarbamoyl)benzene. This side reaction is detrimental for several reasons:
-
Reduced Yield: It consumes the boronic acid, directly lowering the yield of your desired cross-coupled product.
-
Purification Challenges: The protodeboronated byproduct often has similar polarity to the desired product, complicating downstream purification.
-
Inconsistent Results: The rate of protodeboronation can be highly sensitive to subtle variations in reaction conditions, leading to poor reproducibility.
Q2: Why is this compound particularly susceptible to this side reaction?
The susceptibility of an arylboronic acid to protodeboronation is governed by the electronic properties of its substituents. For this specific compound, two features are key:
-
Ortho-Fluoro Group: The fluorine atom is highly electronegative. Its placement ortho to the boronic acid group significantly increases the rate of protodeboronation. This effect has been observed in various fluorinated arylboronic acids.[2][3]
-
Para-Methylcarbamoyl Group: This is an electron-withdrawing group, which generally makes the aryl ring more electron-deficient. Highly electron-deficient arylboronic acids are known to be unstable under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[2][3][4]
The combination of these electronic factors makes the carbon-boron bond more polarized and susceptible to cleavage by a proton source, which is often the solvent (e.g., water) or trace moisture, especially under basic conditions.[2]
Q3: How can I detect and quantify protodeboronation in my reaction mixture?
Monitoring your reaction is crucial for troubleshooting. The most common analytical techniques for detecting protodeboronation are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for real-time reaction monitoring. It allows you to track the consumption of your boronic acid starting material and the formation of both the desired product and the protodeboronated byproduct, 1-fluoro-3-(methylcarbamoyl)benzene.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR can be used to analyze the crude reaction mixture or the final isolated product. The appearance of new signals corresponding to 1-fluoro-3-(methylcarbamoyl)benzene in the ¹H and ¹⁹F spectra confirms the occurrence of protodeboronation. Integration of these signals relative to your product or an internal standard can provide a quantitative measure of the extent of this side reaction.
Troubleshooting Guide: Low Yields and Inconsistent Coupling
This section provides a structured approach to diagnosing and solving issues related to protodeboronation.
Symptom: Your Suzuki-Miyaura coupling reaction results in low yields of the desired product, and analysis (LC-MS, NMR) confirms the presence of significant amounts of 1-fluoro-3-(methylcarbamoyl)benzene.
Potential Cause 1: Inappropriate Base Selection
The choice of base is one of the most critical factors in controlling protodeboronation.[5] Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate species ([ArB(OH)₃]⁻).[1][2]
Explanation of Causality: Strong aqueous bases (e.g., NaOH, KOH, Na₂CO₃) generate a high concentration of hydroxide ions, which readily form the reactive boronate anion. The presence of water, a proton source, then facilitates the cleavage of the C-B bond.[1][2]
Recommended Solutions:
-
Switch to Milder, Non-Aqueous Bases: Use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). These bases are effective in the catalytic cycle but are less likely to promote protodeboronation.
-
Employ Organic Bases: Consider using organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA), especially in anhydrous reaction conditions.
-
Minimize Water: If an aqueous base is unavoidable, use the minimum amount of water necessary to dissolve the base and ensure the reaction is as concentrated as possible.
| Base | Solvent System | Typical Outcome | Rationale |
| Na₂CO₃ / K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | High risk of protodeboronation | Strong bases in aqueous media accelerate boronate formation.[5] |
| K₃PO₄ | Toluene, Dioxane, THF | Recommended. Lower protodeboronation | Weaker, less nucleophilic base. Often provides a good balance of reactivity and stability.[6] |
| CsF | Dioxane, DMF | Good for challenging couplings | Fluoride can act as a base and may also interact with the boronic acid. |
| Organic Bases (e.g., TEA) | THF, Toluene (anhydrous) | Low protodeboronation | Avoids aqueous conditions entirely. |
Potential Cause 2: Suboptimal Solvent and Temperature
The reaction environment plays a crucial role in the stability of the boronic acid.
Explanation of Causality: Protic solvents (like water and alcohols) can act as proton sources, directly participating in the protodeboronation mechanism. High reaction temperatures can accelerate all reaction rates, including the undesired protodeboronation pathway.[7]
Recommended Solutions:
-
Use Anhydrous Aprotic Solvents: Solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are preferred. Ensure they are properly dried before use.
-
Lower the Reaction Temperature: While this may slow down the desired coupling, it will often have a more pronounced effect on reducing the rate of protodeboronation. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at room temperature or 40 °C before heating).[6]
-
Optimize Reaction Time: Monitor the reaction closely. Prolonged reaction times after the consumption of the limiting reagent will only increase the opportunity for the boronic acid to decompose.
Potential Cause 3: Inefficient Catalytic System
If the rate of the desired Suzuki coupling is slow, the boronic acid will have more time to undergo protodeboronation.[1][8]
Explanation of Causality: A slow catalytic cycle means the concentration of the boronic acid remains high for an extended period under destabilizing basic conditions. The goal is to have the transmetalation step of the Suzuki cycle outcompete the protodeboronation pathway.
Recommended Solutions:
-
Use a High-Activity Catalyst: Modern palladium precatalysts with sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) are designed for fast catalytic turnover.[6] These can significantly accelerate the desired coupling, minimizing the time the boronic acid is exposed to harsh conditions.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes accelerate the reaction enough to improve the product-to-byproduct ratio.
-
Consider Additives: In some cases, additives like copper(I) salts have been shown to facilitate transmetalation and reduce protodeboronation, particularly for challenging substrates.[9]
Potential Cause 4: Degradation During Storage and Handling
This compound can degrade even before it is used in a reaction.
Explanation of Causality: Boronic acids are susceptible to oxidation and can form cyclic trimers (boroxines) upon dehydration.[9][10] Exposure to atmospheric moisture and oxygen can initiate decomposition pathways.
Recommended Solutions:
-
Store Properly: Keep the boronic acid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and store it refrigerated.[11][12]
-
Handle Quickly: When weighing and dispensing the reagent, do so quickly to minimize its exposure to the atmosphere. Use a glovebox or glove bag for maximum protection if available.
-
Check Purity: Before use, consider running a quick purity check (e.g., by ¹H NMR) to ensure the integrity of the starting material.
Advanced Strategies & Protocols
Strategy 1: The "Slow-Release" Approach using Boronic Esters
For particularly sensitive substrates, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a highly effective strategy.[8][13]
Mechanism of Action: These esters are more stable to the reaction conditions than the free boronic acid.[13][14] Under the reaction conditions, they slowly hydrolyze to release a low concentration of the active boronic acid into the reaction medium. This ensures that the concentration of the vulnerable free boronic acid is kept to a minimum at any given time, allowing the catalytic cycle to consume it before it can decompose.[8][9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates the best practices discussed above.
-
Preparation: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.5 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (or toluene) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (if required) under a positive pressure of inert gas.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60-80 °C.
-
Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours.
-
Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagram: Troubleshooting Workflow
Use this decision tree to systematically diagnose the cause of protodeboronation.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Pye, D. R., et al. (2017). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. (2023). ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Isherwood, F., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A. Available at: [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
The unexpected protodeboronation rather than condensation. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
-
How to Store Boric Acid. Lab Alley. Available at: [Link]
-
Chemical Storage Guide. University of California, Riverside. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. laballey.com [laballey.com]
- 12. wichita.edu [wichita.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing cross-coupling reactions with this versatile yet challenging reagent. The unique electronic properties stemming from its ortho-fluoro and para-amide substituents necessitate a nuanced approach to catalyst and ligand selection. This document provides structured troubleshooting advice and validated starting protocols to ensure successful and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound.
Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling with this boronic acid?
A1: Due to the electron-deficient nature of this boronic acid, a highly active catalyst system is recommended. A robust starting point is a second-generation Buchwald-type precatalyst, which ensures the rapid formation of the active Pd(0) species.[1][2]
| Component | Recommendation | Rationale |
| Precatalyst | XPhos Pd G3 or SPhos Pd G3 (1-2 mol%) | Provides a high concentration of the active L-Pd(0) catalyst quickly, which is crucial for competing with decomposition pathways.[2] |
| Ligand | XPhos or SPhos | Bulky, electron-rich biaryl phosphine ligands accelerate both oxidative addition and reductive elimination, which is beneficial for challenging substrates.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic inorganic bases are effective in forming the reactive boronate species without degrading the substrate.[1][4] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic solvents with a small amount of water facilitate the dissolution of the base and promote the reaction.[1][5] |
| Temperature | 80-100 °C | Elevated temperatures are often required to drive sluggish couplings to completion.[3] |
Q2: How do the ortho-fluoro and para-methylcarbamoyl groups affect reactivity?
A2: Both the fluorine atom and the methylcarbamoyl group are electron-withdrawing. This has two primary, opposing effects:
-
Increased Lewis Acidity: The electron deficiency makes the boron atom more Lewis acidic, facilitating its interaction with the base to form the tetracoordinate boronate anion.[6][7] This is a necessary step for transmetalation.
-
Slower Transmetalation: The electron-poor nature of the aromatic ring reduces its nucleophilicity, which can slow down the rate-determining transmetalation step onto the palladium center.[8] This is why highly active, electron-rich catalyst systems are required to accelerate the overall cycle.
Q3: What is protodeboronation, and why is it a major concern with this substrate?
A3: Protodeboronation is a critical side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-fluoro-N-methylbenzamide as a byproduct.[9] This process consumes the boronic acid and reduces the overall yield of the desired product. Electron-deficient arylboronic acids, such as this one, are particularly susceptible to protodeboronation, a process that is often accelerated by the basic and aqueous conditions required for the Suzuki-Miyaura reaction.[10][11]
Q4: Can this boronic acid be used for Chan-Lam C-N or C-O couplings?
A4: Yes, absolutely. The Chan-Lam coupling is a powerful, copper-catalyzed method for forming aryl-amine and aryl-ether bonds.[12][13] Unlike the palladium-catalyzed Buchwald-Hartwig amination, which typically couples an aryl halide with an amine, the Chan-Lam reaction directly couples the boronic acid with the amine or alcohol.[13][14] Standard conditions involve using a copper(II) source like Cu(OAc)₂ with a base such as pyridine or triethylamine, often in a solvent like dichloromethane (DCM) or methanol, and it can frequently be run open to the air.[15][16]
Q5: My Suzuki-Miyaura reaction failed. What are the first things I should check?
A5: When a reaction fails, systematically verify the following key parameters:
-
Inert Atmosphere: Oxygen can lead to both homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1] Ensure solvents were properly degassed and the reaction was maintained under a positive pressure of argon or nitrogen.
-
Catalyst Activity: If you are not using a pre-catalyst, ensure your Pd(II) source (e.g., Pd(OAc)₂) is being properly reduced to Pd(0) in situ.[1][17] Pre-catalysts are highly recommended to avoid this variable.
-
Base Quality: The base (e.g., K₃PO₄) should be finely powdered and dry. Clumpy or old base may be hydrated and less effective.
-
Protodeboronation: Check your crude reaction mixture (e.g., by LC-MS or NMR) for the mass corresponding to the protodeboronated byproduct. If this is a major component, the reaction conditions must be adjusted to minimize this pathway (see Troubleshooting Guide below).
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Yield of Desired Product | A. Inefficient Catalyst Activation/Decomposition: The Pd(II) precatalyst is not reducing to the active Pd(0) state, or the active catalyst is decomposing.[17] | • Switch to a modern palladacycle precatalyst (e.g., G3 or G4 type) for reliable and rapid activation. • Ensure rigorous exclusion of oxygen throughout the setup and reaction.[1] • Avoid excessively high temperatures (>120 °C) which can promote catalyst decomposition. |
| B. Protodeboronation: The boronic acid is being consumed by reaction with trace water before it can couple.[9][11] | • Use a boronic acid derivative like a pinacol ester or MIDA boronate, which provides a "slow release" of the boronic acid under reaction conditions, keeping its concentration low.[9] • Employ anhydrous conditions with bases like CsF or KF, which can activate the boronic acid without requiring water. • Add the boronic acid slowly via syringe pump to a pre-heated mixture of the other reagents to favor coupling over decomposition. | |
| C. Sluggish Transmetalation: The electron-deficient boronic acid is not transferring its aryl group to the palladium center efficiently.[8] | • Increase catalyst loading to 3-5 mol%. • Screen stronger bases like Cs₂CO₃ or K₃PO₄.[4] • Use a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos) to increase the electron density on the palladium, promoting transmetalation. | |
| 2. Significant Homocoupling of Boronic Acid | A. Oxygen Contamination: Presence of O₂ promotes the oxidative homocoupling of the boronic acid. | • Improve degassing procedures: use a freeze-pump-thaw cycle for solvents if possible, or sparge thoroughly with argon for at least 30 minutes. • Maintain a slight positive pressure of inert gas throughout the reaction. |
| 3. Reaction Stalls Before Completion | A. Poor Solubility: One or more reagents may not be fully dissolved at the reaction temperature. | • Screen alternative solvents. For polar substrates, solvents like DMF, DMAc, or 2-MeTHF/H₂O might be beneficial.[4] |
| B. Catalyst Inhibition: The amide functionality on the substrate or product may be coordinating to the palladium center, inhibiting catalytic turnover. | • Switch to a different class of ligand. N-heterocyclic carbene (NHC) ligands can sometimes be effective where phosphine ligands fail.[3] |
Section 3: Methodologies and Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv, 0.5 mmol)
-
This compound (1.2-1.5 equiv, 0.6-0.75 mmol)
-
XPhos Pd G3 (2 mol%, 0.01 mmol)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv, 1.5 mmol)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (0.4 mL)
Procedure:
-
Vessel Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) followed by the degassed water (0.4 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture under an argon blanket.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Section 4: Key Mechanistic and Troubleshooting Diagrams
The following diagrams illustrate the core catalytic cycle and a decision-making workflow for troubleshooting common issues.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Source not specified.
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. Source not specified.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki reaction. Wikipedia.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Source not specified.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source not specified.
- Chan–Lam coupling. Wikipedia.
- Buchwald–Hartwig amination. Wikipedia.
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Protodeboronation. Wikipedia.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source not specified.
- catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Chan-Lam Coupling. Alfa Chemistry.
- Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Navigating Cross-Coupling Reactions with (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in cross-coupling reactions. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles that govern success and failure in these sensitive transformations.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when using this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary initial checks I should perform?
A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic check of key parameters is essential. Start by evaluating the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1][2] Consider using a precatalyst that is known to be effective for challenging substrates.[2]
-
Oxygen Contamination: The presence of oxygen can lead to the detrimental homocoupling of your boronic acid and can also contribute to catalyst decomposition.[1][3] It is crucial to ensure that your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).[1][3]
-
Reagent Quality: The stability of this compound can be a concern. Boronic acids, particularly those that are electron-deficient, can be susceptible to degradation over time.[4] Using a fresh batch or repurified material is advisable.
Q2: I am observing a significant amount of a symmetrical biaryl byproduct, which I suspect is the homocoupling product of my boronic acid. What causes this and how can it be minimized?
A2: The formation of a homocoupling product is a common side reaction, especially with electron-deficient arylboronic acids like this compound.[3][5][6] This reaction consumes your starting material and complicates purification.
-
Primary Cause: The main driver for homocoupling is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[3][7]
-
Minimization Strategies:
-
Rigorous Oxygen Exclusion: This is the most critical step. Ensure all solvents are properly degassed, and the reaction vessel is thoroughly purged with an inert gas.[1][3]
-
Catalyst Choice: Using a Pd(0) source, such as Pd(PPh₃)₄, can be beneficial as it doesn't require an in-situ reduction step that might be inefficient and lead to Pd(II) species.[3]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway.[2][8]
-
Q3: Besides my starting material, I am also seeing a significant amount of 3-fluoro-N-methylbenzamide in my crude reaction mixture. What is this byproduct and how is it formed?
A3: The presence of 3-fluoro-N-methylbenzamide is indicative of protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[9] This is a well-documented side reaction for arylboronic acids, and its likelihood can be influenced by the reaction conditions and the electronic nature of the substrate.[9] The electron-withdrawing nature of the fluoro and methylcarbamoyl groups can make the carbon-boron bond more susceptible to cleavage.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges with this compound.
Issue 1: Persistent Homocoupling of the Boronic Acid
Homocoupling is a significant issue that directly impacts the yield of your desired product. The following workflow is designed to diagnose and mitigate this side reaction.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Detailed Protocol for Minimizing Homocoupling:
-
Inert Atmosphere Preparation:
-
Place your reaction vessel containing a stir bar under vacuum and heat to remove adsorbed moisture and air.
-
Backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Degas your solvent by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.
-
-
Reagent and Catalyst Addition:
-
Under a positive pressure of inert gas, add your aryl halide, this compound, and base.
-
Add the palladium catalyst and ligand. If using a Pd(0) source like Pd(PPh₃)₄, it can be added directly. For air-sensitive ligands, use a glovebox or a Schlenk line.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction to the desired temperature under a continuous positive pressure of the inert gas.
-
Issue 2: Significant Protodeboronation Leading to Low Yield
Protodeboronation is a common issue with electron-deficient boronic acids and can be exacerbated by certain reaction conditions.
Caption: Troubleshooting workflow for reducing protodeboronation.
Protocol for Utilizing Boronic Esters to Mitigate Protodeboronation:
This compound can be converted to its pinacol ester, which often exhibits greater stability.[4]
-
Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure and purify the resulting pinacol ester by column chromatography or recrystallization.
-
-
Suzuki-Miyaura Coupling with the Pinacol Ester:
-
Follow the standard Suzuki-Miyaura protocol, substituting the boronic acid with the purified pinacol ester. A slight excess (1.2-1.5 equivalents) of the boronic ester may be beneficial.[4]
-
Data Summary Table: Catalyst and Ligand Selection for Challenging Couplings
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [8] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [8] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [8] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [8] |
Note: The data presented is for illustrative purposes, drawing from studies on challenging arylboronic acids, and may require optimization for this compound.[8]
Mechanistic Insights
Understanding the mechanisms of the primary side reactions is key to developing effective troubleshooting strategies.
Caption: Simplified comparison of the desired catalytic cycle and the homocoupling side reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
improving solubility of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in reaction mixtures
An In-depth Guide to Improving Solubility in Reaction Mixtures
Welcome to the Technical Support Center for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this versatile reagent in various reaction mixtures. Poor solubility can be a significant hurdle in achieving optimal reaction kinetics, yield, and purity. This resource offers a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure and the known properties of analogous arylboronic acids. The presence of a polar methylcarbamoyl group and a fluorine atom, alongside the boronic acid moiety, suggests a degree of polarity. However, the phenyl ring provides significant nonpolar character.
Generally, arylboronic acids exhibit partial solubility in both polar organic solvents and neutral water, which can complicate isolation and purification.[1] Their solubility in aqueous solutions is pH-dependent, increasing at higher pH due to the formation of the more soluble boronate ion.[1][2] In organic media, ethers (like THF and diethyl ether) and ketones (like acetone) are often effective solvents for phenylboronic acid, while solubility in nonpolar hydrocarbon solvents is typically very low.[3][4] The introduction of substituents on the phenyl ring significantly impacts solubility.[5]
Q2: My this compound is not dissolving well in my reaction solvent. What are the first troubleshooting steps?
A2: When encountering solubility issues, a systematic approach is crucial. Here are the initial steps to take:
-
Solvent Screening: If your reaction conditions permit, perform small-scale solubility tests with a range of solvents. Ethers (THF, 2-MeTHF, dioxane) and polar aprotic solvents (DMF, DMAc, NMP) are often good starting points for Suzuki-Miyaura coupling reactions, a common application for this boronic acid.[6]
-
Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and the potential for unwanted side reactions at elevated temperatures.
-
Co-solvent Systems: Employing a co-solvent can be a highly effective strategy.[7] Adding a small amount of a more polar, miscible solvent in which the boronic acid has higher solubility can enhance the overall solvating power of the reaction medium. For example, adding a small percentage of DMF or ethanol to a less polar solvent like toluene can be beneficial.
-
Sonication: Applying ultrasonic agitation can help to break down solid aggregates and promote dissolution, particularly for stubborn suspensions.
Troubleshooting Guide: Advanced Strategies for Enhancing Solubility
For more persistent solubility challenges, the following advanced techniques can be employed. These methods often involve altering the chemical environment of the reaction to favor dissolution.
Issue 1: Poor Solubility in Biphasic Reaction Systems (e.g., Suzuki-Miyaura Coupling)
Biphasic systems, often involving an organic solvent and an aqueous base, are common in cross-coupling reactions. The limited solubility of the boronic acid in the organic phase can be a rate-limiting factor.
Solution: Phase-Transfer Catalysis (PTC)
The use of a phase-transfer catalyst can dramatically improve the reaction rate in biphasic Suzuki-Miyaura couplings by facilitating the transfer of the boronate species from the aqueous phase to the organic phase.[8][9]
-
Mechanism of Action: PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts, are amphiphilic molecules that can pair with the anionic boronate species formed in the aqueous basic phase.[10] This ion pair is more soluble in the organic phase, allowing it to interact with the palladium catalyst and the organic halide.[8][11] Studies have shown that PTCs can lead to a significant rate enhancement, in some cases up to 12-fold, by shifting the transmetalation pathway to a more efficient boronate-based system.[9][11]
Experimental Protocol: Suzuki-Miyaura Coupling with a Phase-Transfer Catalyst
-
To a reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., SPhos, XPhos).
-
Add the chosen organic solvent (e.g., toluene, CPME).
-
In a separate vessel, prepare an aqueous solution of the base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).
-
Add the phase-transfer catalyst (e.g., TBAB, Aliquat 336, 5-10 mol%) to the reaction vessel.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction to the desired temperature with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
Diagram: Role of Phase-Transfer Catalyst in Suzuki-Miyaura Coupling
Caption: Phase-transfer catalyst facilitates the movement of the boronate anion into the organic phase for transmetalation.
Issue 2: Poor Aqueous Solubility, Especially at Neutral pH
The inherent low solubility of many boronic acids in neutral aqueous solutions can be problematic for certain applications.[12]
Solution 1: pH Adjustment
Boronic acids are weak Lewis acids, and their solubility in water generally increases with pH.[1] This is due to the conversion of the neutral, trigonal boronic acid to the more soluble, tetrahedral boronate anion. For reactions that can tolerate basic conditions, increasing the pH of the aqueous medium can be a simple and effective way to improve solubility. The pKa of the boronic acid is a key parameter in this context, and the formation of the boronate species is favored at pH levels above the pKa.[2]
Solution 2: Formation of Boronate Esters with Polyols
The addition of polyols, such as mannitol or sorbitol, can significantly enhance the aqueous solubility of boronic acids, even at or near physiological pH.[12]
-
Mechanism of Action: Polyols react with boronic acids to form cyclic boronate esters. This equilibrium-driven process effectively lowers the apparent pKa of the boronic acid, favoring the formation of the more soluble anionic boronate species at a lower pH.[12] This strategy is notably used in the formulation of the drug Velcade® (bortezomib) to increase its solubility.[12]
Data Summary: Effect of Solvents on Phenylboronic Acid Solubility
While specific data for the title compound is unavailable, the following table provides a qualitative understanding of solvent effects on the parent phenylboronic acid, which can serve as a useful starting point.
| Solvent Class | Examples | Solubility Level |
| Ethers | Diethyl ether, THF, Dioxane | High[3][4] |
| Ketones | Acetone, 3-Pentanone | High[3][4] |
| Halogenated | Chloroform | Moderate[4] |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low[3][4] |
| Polar Aprotic | DMF, DMAc | Generally Good |
| Alcohols | Methanol, Ethanol | Generally Good |
| Water | - | Low at neutral pH, increases with pH[1][3] |
Issue 3: Formation of Insoluble Anhydrides (Boroxines)
Boronic acids can undergo dehydration, especially upon heating or under vacuum, to form cyclic trimers known as boroxines.[3] These boroxines are often less soluble than the parent boronic acid and can complicate reactions.
Solution: In-situ Conversion to a More Soluble Derivative
If boroxine formation is suspected, converting the boronic acid to a more stable and soluble derivative in-situ can be an effective strategy.
-
Boronate Esters: Reacting the boronic acid with a diol, such as pinacol or ethylene glycol, forms a boronate ester. These esters are often more soluble in organic solvents and are less prone to dehydration.[3] Many Suzuki-Miyaura reactions can proceed directly with boronate esters.
-
Trifluoroborate Salts: Potassium aryltrifluoroborate salts (ArBF₃K) are another class of derivatives that are often crystalline, air-stable solids with good solubility in polar solvents. They can be prepared from the corresponding boronic acid and KHF₂ and are competent coupling partners in many cross-coupling reactions.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for diagnosing and resolving solubility problems.
Concluding Remarks
Improving the solubility of this compound is a multifactorial challenge that can be addressed through a systematic and informed approach. By understanding the underlying chemical principles and employing the strategies outlined in this guide—from simple solvent adjustments to the use of phase-transfer catalysts and solubility-enhancing additives—researchers can optimize their reaction conditions to achieve more efficient and successful outcomes.
References
-
Hein, J. et al. (2024). Phase-Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings. Nature Communications. Available at: [Link]
-
Semantic Scholar. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Available at: [Link]
-
Halpern, M. (n.d.). PTC Suzuki. Phase Transfer Catalysis. Available at: [Link]
-
ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Available at: [Link]
-
Popynako, N. et al. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
Ask this paper. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Available at: [Link]
-
Domańska, U. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]
-
Domańska, U. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4488–4498. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
Crapse, K. P. & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available at: [Link]
-
ResearchGate. (2026). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Available at: [Link]
-
ResearchGate. (n.d.). Boric acid solubility in different solvents (Ullmann's 2006). Available at: [Link]
-
ResearchGate. (2021). Is there a faster method for dissolve phenylboronic acid? Available at: [Link]
-
Adamczyk-Woźniak, A. et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4921-4932. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on boric acid and borate distribution in seawater. Available at: [Link]
-
Silva, F. A. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3046. Available at: [Link]
- Google Patents. (n.d.). Preparation and uses of conjugated solid supports for boronic acids.
-
Botella, L. & Nájera, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(15), 5210-5218. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Ciappa, A. et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(21), 2535-2556.
-
APHAR. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. m.thieme.de [m.thieme.de]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [kuscholarworks.ku.edu]
Technical Support Center: Impact of Base on the Stability of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, particularly concerning its interaction with bases during chemical reactions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to degradation in the presence of a base?
This specific boronic acid has two strong electron-withdrawing groups (EWGs) on the phenyl ring: an ortho-fluoro group and a para-methylcarbamoyl group. These groups decrease the electron density of the aromatic ring, making the carbon-boron (C–B) bond more susceptible to cleavage.[1] This undesired side reaction, known as protodeboronation, is a common failure mode for electron-deficient arylboronic acids and is often accelerated under basic conditions.[2][3][4] In this reaction, the boronic acid group is replaced by a hydrogen atom, leading to the formation of an inactive byproduct and reducing the yield of your desired product.
Q2: What is protodeboronation and why is it a major issue for my reaction?
Protodeboronation is a chemical reaction where a proton replaces the boronic acid moiety on an aromatic ring (Ar-B(OH)₂ → Ar-H).[3] This process is particularly problematic in base-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling for two main reasons:
-
Consumption of Starting Material: It irreversibly consumes your valuable boronic acid, directly leading to lower yields of the desired cross-coupled product.
-
Formation of Byproducts: It generates a byproduct (in this case, 3-fluoro-N-methylbenzamide) which can complicate the purification of your target molecule.
For highly electron-deficient systems, this decomposition can be rapid, especially at elevated temperatures and high pH.[2][4]
Q3: How does the choice of base directly impact the rate of protodeboronation?
The primary role of the base in a Suzuki-Miyaura coupling is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻).[5][6][7][8][9] However, this same boronate intermediate is also the key reactive species in the undesired protodeboronation pathway.[2][3]
The strength of the base (its pKa) dictates the position of the equilibrium between the neutral boronic acid and the active/reactive boronate.
-
Strong Bases (e.g., NaOH, KOH, alkoxides): These bases create a high concentration of the boronate anion, which can significantly accelerate the rate of protodeboronation, especially if the subsequent cross-coupling step (transmetalation) is slow.
-
Weaker Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These bases establish a lower equilibrium concentration of the boronate anion. This is often sufficient to promote the desired catalytic cycle while minimizing the rate of the competing protodeboronation, offering a better kinetic balance.[10]
Q4: Can changing the solvent help improve the stability of my boronic acid?
Yes, the solvent system is critical. Protic solvents, especially water, are required for the formation of the active trihydroxyboronate species, but water also acts as the proton source for protodeboronation.[3] The key is to find a balance.
-
Aqueous/Organic Mixtures (e.g., Dioxane/Water, Toluene/Water): These are common in Suzuki couplings. The amount of water should be carefully controlled. Too much water in combination with a strong base can accelerate decomposition.
-
Anhydrous Conditions: While seemingly a solution to prevent protodeboronation, completely anhydrous conditions can prevent the formation of the necessary boronate and may favor the formation of inactive, cyclic trimeric anhydrides known as boroxines.[11][12][13] Boroxine formation is a reversible dehydration process that can sequester the boronic acid.[14][15]
Q5: Is there an optimal order of addition for the reagents to maximize stability and yield?
Yes, the order of addition can be crucial. Pre-incubating the electron-deficient this compound with a strong base for an extended period before the catalyst and coupling partner are active can lead to significant decomposition. A recommended approach is to add the boronic acid to the mixture close to the point of initiating the reaction (e.g., after the catalyst and aryl halide are present and just before heating). Some protocols even advocate for the slow addition of the boronic acid to keep its instantaneous concentration low.[10]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in base-mediated reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Catalyst Inactivity: The palladium catalyst may be old or deactivated.[10] 2. Protodeboronation: The boronic acid is decomposing faster than it is coupling. This is the most likely cause for this specific substrate.[16] 3. Boroxine Formation: Under anhydrous conditions, the boronic acid may form an unreactive trimeric boroxine.[13] | 1. Use a fresh source of palladium catalyst or a more active pre-catalyst (e.g., a Buchwald G3 precatalyst).[10] 2. Switch to a milder base (see Base Selection Table below). Lower the reaction temperature. Reduce the amount of water in the solvent system. 3. Ensure a small amount of water is present in the reaction mixture to hydrolyze any boroxine back to the active boronic acid. |
| Significant Amount of Protodeboronated Byproduct Observed | 1. Base is too Strong: High pH accelerates C–B bond cleavage.[2] 2. Reaction Temperature is too High: Protodeboronation has a significant activation energy and is highly temperature-dependent. 3. Prolonged Reaction Time: Extended heating allows more time for the side reaction to occur. | 1. Change the base from hydroxides (NaOH, KOH) or alkoxides to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[10] 2. Screen lower reaction temperatures (e.g., start at 60-80 °C instead of 100-110 °C). 3. Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Inconsistent or Irreproducible Results | 1. Reagent Quality: The boronic acid may have partially decomposed upon storage. Water content in solvents may vary between experiments. 2. Atmosphere Control: Oxygen can deactivate the palladium catalyst, leading to inconsistent initiation of the catalytic cycle.[10] | 1. Use high-purity, fresh boronic acid. Always use freshly distilled or anhydrous grade solvents and control the amount of water added. 2. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[10] Maintain a positive pressure of inert gas throughout the reaction. |
Data & Protocols
Table 1: Base Selection Guide for this compound
The selection of a suitable base is a critical parameter for balancing the desired coupling reaction against undesired protodeboronation. This table provides a general guideline.
| Base | pKa (of conjugate acid) | Type | Suitability for this Substrate | Rationale & Comments |
| NaOH, KOH | ~15.7 | Strong | Poor | Generates a high concentration of reactive boronate, significantly increasing the risk of rapid protodeboronation.[2] Use only as a last resort with careful temperature control. |
| K₂CO₃ | ~10.3 | Moderate | Good | A common and effective choice. Provides a good balance between activating the boronic acid and minimizing decomposition. Often used in biphasic solvent systems. |
| Cs₂CO₃ | ~10.3 | Moderate | Excellent | Often provides superior results to K₂CO₃ due to the higher solubility of cesium salts in organic solvents, which can accelerate the desired reaction.[10] |
| K₃PO₄ | ~12.3 | Moderate-Strong | Excellent | A highly effective base, particularly for challenging couplings. Despite its higher pKa, it is often less detrimental than hydroxides and can promote efficient catalysis.[10] |
| Organic Bases (e.g., Et₃N, DIPEA) | ~11 | Weak | Poor | Generally not strong enough to efficiently form the boronate species required for transmetalation in the Suzuki-Miyaura catalytic cycle. |
pKa values are approximate and can vary with solvent and temperature.[17]
Diagram 1: Competing Reaction Pathways
This diagram illustrates the critical choice presented to the activated boronate intermediate: proceeding down the productive Suzuki-Miyaura pathway or the unproductive protodeboronation pathway.
Sources
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Fluorinated Boronic Acids
Welcome to the technical support center for the purification of fluorinated boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable synthetic building blocks. The presence of fluorine atoms significantly alters the physicochemical properties of boronic acids, often complicating standard purification protocols. This resource provides in-depth troubleshooting guides, frequently asked questions, and field-proven protocols to help you achieve the desired purity for your compounds.
The Challenge: Why Are Fluorinated Boronic Acids Difficult to Purify?
The introduction of fluorine, the most electronegative element, to a boronic acid molecule induces strong electron-withdrawing effects.[1][2] This fundamentally changes the molecule's properties in several ways that directly impact purification:
-
Increased Acidity: Fluorination increases the Lewis acidity of the boronic acid group.[1] This heightened acidity can lead to stronger interactions with basic sites on stationary phases like silica gel, causing tailing, poor recovery, or even decomposition during chromatography.[3][4][5]
-
Boroxine Formation: Like other boronic acids, fluorinated analogues exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][6][7][8] The position of this equilibrium is influenced by solvent, temperature, and the electronic properties of the aryl ring.[1][7] Electron-withdrawing groups, such as fluorine, can influence the rate of hydrolysis of boroxines back to the monomeric acid.[7] This interconversion can lead to multiple species in solution, complicating chromatographic separation and characterization.
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage, particularly in the presence of aqueous acids or bases, leading to the formation of the corresponding defluorinated arene as a significant impurity.[9][10]
-
Complex Impurity Profiles: Crude fluorinated boronic acids often contain a mixture of the desired product, its boroxine, protodeboronated byproducts, and residual starting materials or catalysts, making separation a significant challenge.[3]
Frequently Asked Questions (FAQs)
Q1: My fluorinated boronic acid is streaking badly on a silica gel TLC plate and I get low recovery from my column. What's happening?
A: This is a classic problem caused by the strong interaction between the highly Lewis acidic fluorinated boronic acid and the acidic silanol groups on the silica surface.[4] This leads to irreversible adsorption or decomposition on the column. Standard silica gel chromatography is often unsuitable for these compounds.[3][5]
Q2: I see multiple spots on my TLC/peaks in my LC-MS that seem related to my product. What are they?
A: You are likely observing the equilibrium between your boronic acid and its boroxine.[1][10] Boroxines are less polar and will typically have a higher Rf on normal phase TLC. The presence of water can shift the equilibrium back towards the boronic acid.[6][7]
Q3: Can I use reversed-phase (C18) chromatography?
A: Yes, reversed-phase chromatography is often a better choice. However, challenges remain. Some fluorinated boronic acids may still exhibit poor peak shape. Furthermore, removing large volumes of water/acetonitrile or water/methanol can lead to product decomposition, especially with gentle heating.[3][5] Lyophilization (freeze-drying) is a viable but sometimes impractical alternative for large scales.
Q4: My NMR spectrum looks clean, but the compound fails in the subsequent reaction. Why?
A: The issue could be the presence of non-obvious impurities or the physical state of your material. The presence of the boroxine form can complicate stoichiometry.[10] Also, residual inorganic salts from the workup or boric acid from protodeboronation can interfere with subsequent reactions, even if they are not readily observed by ¹H NMR.
Q5: How should I store my purified fluorinated boronic acid?
A: Store them in a cool, dry, well-ventilated area, preferably under an inert atmosphere (like argon or nitrogen) to protect from moisture and oxygen.[11][12] Keep containers tightly sealed.[12] Because of their acidic nature, they should be segregated from bases.[13]
Troubleshooting Guides & Protocols
This section provides detailed strategies for tackling the purification of fluorinated boronic acids, categorized by technique.
Purification Strategy Decision Workflow
Before selecting a method, consider the properties of your specific compound and the nature of the impurities. This workflow can guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Method 1: Crystallization & Trituration
For solid materials, crystallization is the most scalable and often most effective method. Finding the right solvent system is key.
Step-by-Step Protocol (Solvent Screening):
-
Small-Scale Screening: On a ~10-20 mg scale, test the solubility of your crude material in a range of solvents at room temperature and upon heating. Good candidates for single-solvent crystallization will show low solubility at room temperature but high solubility when hot.
-
Anti-Solvent Method: If you find a solvent that readily dissolves your compound (e.g., EtOAc, Acetone), you can try adding an "anti-solvent" in which the compound is insoluble (e.g., Hexanes, Heptane) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.
-
Trituration: If crystallization is unsuccessful, trituration can be effective for removing more soluble impurities. Suspend the crude solid in a solvent where it is sparingly soluble.[3] Stir or sonicate the slurry vigorously for 15-30 minutes, then isolate the solid by filtration.
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or cooling is too rapid. | Use a lower-boiling solvent system. Ensure cooling is slow and undisturbed. Try adding a seed crystal. |
| No Crystals Form | The compound is too soluble, or the solution is not supersaturated. | Reduce the amount of solvent. Cool the solution to a lower temperature (0 °C or -20 °C). Gently scratch the inside of the flask with a glass rod. |
| Purity Doesn't Improve | The impurities co-crystallize with the product. | Screen different solvent systems. The ideal solvent will dissolve the impurities well but the product poorly at room temperature.[14] |
Method 2: Acid-Base Extraction
This classical technique can be effective if there is a significant pKa difference between your fluorinated boronic acid and the impurities.
Causality: Fluorinated boronic acids are more acidic than their non-fluorinated counterparts.[1] This allows for their selective extraction into a weak aqueous base (e.g., dilute NaHCO₃ or Na₂CO₃), leaving non-acidic organic impurities behind. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
Step-by-Step Protocol:
-
Dissolve the crude material in an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers. The desired boronic acid is now in the aqueous layer as its boronate salt.
-
Wash the aqueous layer with the organic solvent one more time to remove any remaining impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3, checking with pH paper.
-
Extract the precipitated/dissolved pure boronic acid back into an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during extraction, add brine (saturated NaCl solution) to help break it.
-
Product Insoluble After Acidification: Some boronic acids may precipitate out of the aqueous layer upon acidification. If this happens, you can either extract with a large volume of organic solvent or isolate the solid by filtration.
-
Limitations: This method is not suitable if your molecule contains other acidic (e.g., phenols, carboxylic acids) or basic functional groups that would interfere with the extraction, or if the impurities themselves are acidic.[3][5]
Method 3: Derivatization Strategies
When all else fails, temporarily converting the boronic acid to a more stable, less polar derivative can make purification tractable.
1. Diethanolamine Adduct Formation:
Principle: Boronic acids react with diethanolamine to form stable, often crystalline, adducts. These can be easily purified by crystallization or simple filtration and then hydrolyzed back to the free boronic acid.[3][15]
Protocol:
-
Dissolve the crude fluorinated boronic acid in a solvent like ether or ethyl acetate.
-
Add a stoichiometric amount of diethanolamine.
-
Stir the mixture. The diethanolamine adduct often precipitates as a white solid.
-
Isolate the solid by filtration and wash with cold solvent.
-
To recover the boronic acid, the adduct can be treated with an acid and extracted.[3]
2. Pinacol Ester Formation:
Principle: Converting the boronic acid to its corresponding pinacol ester drastically reduces its polarity and acidity, making it much more amenable to standard silica gel chromatography.[10]
Protocol:
-
Dissolve the crude boronic acid and 1.1 equivalents of pinacol in a solvent like toluene or dichloromethane.
-
Add a drying agent (e.g., MgSO₄) or set up a Dean-Stark apparatus to remove the water formed during the reaction.
-
Stir at room temperature or with gentle heat until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the drying agent and concentrate the solution.
-
Purify the resulting crude pinacol ester by silica gel chromatography.
-
The purified pinacol ester can then be hydrolyzed back to the boronic acid if needed, or used directly in many cross-coupling reactions.
Troubleshooting Chromatograpy of Boronate Esters:
| Problem | Potential Cause | Recommended Solution |
| Ester Hydrolyzes on Column | The silica gel is too acidic, or solvents contain water. | Use anhydrous solvents. Deactivate the silica gel by pre-treating it with a base like triethylamine (add ~1% to the eluent) or by using boric acid-impregnated silica.[4][16] |
| Poor Separation from Impurities | Impurities have similar polarity to the ester. | Optimize the eluent system. Try different solvent systems like hexanes/ether, toluene, or acetone/hexanes.[17] A gradient elution may be necessary. |
Analytical Techniques for Purity Assessment
Accurate assessment of purity is critical. A multi-technique approach is recommended.
| Technique | Information Provided | Common Pitfalls & Considerations |
| ¹H & ¹⁹F NMR | Provides structural confirmation and can reveal organic impurities. ¹⁹F NMR is highly sensitive to the electronic environment.[1] | Boroxine formation can lead to broadened peaks or multiple sets of signals. Does not detect inorganic impurities like boric acid. |
| LC-MS | Confirms molecular weight and provides a purity profile based on UV or other detectors. | Ionization efficiency can vary greatly between the boronic acid and its impurities, leading to inaccurate purity assessment by peak area alone. |
| HPLC with UV Detection | The primary tool for quantitative purity analysis.[18][19] | Method development is crucial. Use of buffered mobile phases can improve peak shape. A standard of known purity is required for accurate quantification. |
| Melting Point | A sharp melting point is a good indicator of high purity for crystalline solids. | A broad melting range suggests the presence of impurities. |
References
-
Jin, S., Choudhary, G., Cheng, Y., Dai, C., Li, M., & Wang, B. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, (35), 5251-5253. [Link]
-
Izydorzak, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
-
D'hooge, F., et al. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. National Institutes of Health. [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Various Authors. (2021). HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry. [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. [Link]
-
Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Semantic Scholar. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
-
Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]
-
Various Authors. (2015). Purification of boronic acids? Reddit r/chemistry. [Link]
-
Quora. (2022). Why does boron react with fluorine even if it does not attain stability? Quora. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]
-
Ritter, S. K. (2006). Fluorometric Assay Simplifies Monitoring Of Boronic Acids. American Chemical Society. [Link]
-
Bucos, M., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]
- Unknown Author. (n.d.). Corrosive Storage Guidelines. Source not available.
-
Liu, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Bhat, A. D., et al. (2024). Co-crystal Formation vs. Boron Coordination: Fluorination in Azopyridines Regulates Supramolecular Competition. The Royal Society of Chemistry. [Link]
-
Various Authors. (2021). HELP: Purifying boronic acids sucks. Reddit r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Various Authors. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros. [Link]
-
Darko, G., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
-
Liu, Y., et al. (2023). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. National Institutes of Health. [Link]
-
Wang, F., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
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- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for cross-coupling reactions involving (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst deactivation when using this specific, electron-deficient building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Core Challenge
This compound is a valuable reagent in medicinal chemistry, but its electronic properties present distinct challenges for catalysis. The presence of two electron-withdrawing groups—an ortho-fluoro and a para-methylcarbamoyl group—significantly decreases the electron density of the phenyl ring.[1] This has two primary consequences that often lead to catalyst deactivation and low reaction yields:
-
Slow Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center, is often the rate-determining step.[1][2] The reduced nucleophilicity of this electron-deficient boronic acid can dramatically slow this process.
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing nature of the substituents makes the carbon-boron bond more susceptible to cleavage by proton sources (a side reaction known as protodeboronation).[3][4][5] This decomposition pathway destroys the boronic acid before it can participate in the desired cross-coupling, effectively reducing its concentration and stalling the reaction.
This guide will address how to mitigate these intrinsic challenges and navigate the common pitfalls associated with this substrate.
Section 2: Troubleshooting Guide
This section is formatted as a series of common problems encountered in the lab. Each question is followed by an analysis of potential causes, diagnostic procedures, and actionable solutions with detailed protocols.
Question 1: My reaction has stalled at low conversion, and I'm observing significant starting material. What's the likely cause?
Plausible Causes: This is the most common issue and is almost always linked to the degradation of the boronic acid or deactivation of the catalyst before the reaction completes.
-
Cause A: Protodeboronation: Your boronic acid is likely being destroyed faster than it can be consumed in the catalytic cycle. This is exacerbated by excessive water, protic solvents, or overly strong bases.
-
Cause B: Catalyst Inhibition/Decomposition: The active Pd(0) catalyst may be decomposing into inactive palladium black, or the ligand may be degrading. For Buchwald-Hartwig aminations, electron-withdrawing groups on the amine partner can also deactivate the catalyst.[6]
Diagnostic Steps:
-
Analyze the Boronic Acid Stability: Run a control experiment under your reaction conditions (same base, solvent, temperature) without the aryl halide and catalyst. Monitor the concentration of the this compound over time by LC-MS or NMR. A rapid decrease confirms that protodeboronation is the primary issue.
-
Visual Inspection: Does the reaction mixture turn black or form a precipitate? This is a strong indicator of catalyst decomposition into palladium black.[7]
Solutions & Protocols:
-
Solution A: Switch to a "Slow-Release" Strategy.
-
Rationale: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate can protect it from premature degradation.[3][5] These derivatives slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[5] A simple and effective alternative is forming a diethanolamine adduct.[8][9]
-
Protocol: Preparation of Diethanolamine Adduct. [8][9]
-
Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane or ethyl acetate.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the stable, crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Use this adduct directly in your coupling reaction, typically with a protic solvent or a small amount of water to facilitate the release of the boronic acid.
-
-
-
Solution B: Optimize the Base and Solvent System.
-
Rationale: Strong bases like NaOtBu can accelerate protodeboronation. Milder inorganic bases are often more effective for electron-deficient partners. Anhydrous conditions can further suppress this side reaction.[10]
-
Recommended Conditions:
Parameter Recommendation Justification Base K₃PO₄, Cs₂CO₃, K₂CO₃ Milder bases that are less likely to promote protodeboronation compared to alkoxides.[7] | Solvent | Dioxane, Toluene, or 2-MeTHF | Anhydrous solvents are preferred.[10] A small, controlled amount of water (2-5 equivalents) can sometimes be beneficial, especially with boronate esters, but should be optimized.[11] |
-
Question 2: My reaction mixture turned black shortly after heating. Is my catalyst dead?
Plausible Causes: Yes, the formation of a black precipitate is the classic sign of Pd(0) agglomeration, commonly known as "palladium black," which is catalytically inactive.
-
Cause A: Ineffective Ligand: The phosphine ligand may not be robust enough to stabilize the Pd(0) species at the reaction temperature, or it may not be promoting the catalytic cycle efficiently, allowing the palladium to precipitate.
-
Cause B: Oxygen Contamination: Residual oxygen in the reaction vessel can oxidize the Pd(0) catalyst or the phosphine ligands, leading to decomposition.[8]
-
Cause C: Incorrect Stoichiometry in Borylation/Coupling: In telescoped reactions, if the aryl halide is the limiting reagent during a Miyaura borylation step, the excess boronic ester can lead to catalyst precipitation before the subsequent Suzuki coupling.[12]
Diagnostic Steps:
-
Review Your Degassing Procedure: How was the solvent degassed? How were reagents added? Sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is crucial.[7] Ensure a positive inert gas atmosphere is maintained throughout the reaction.
-
Evaluate Your Ligand Choice: Are you using a simple ligand like PPh₃? For challenging, electron-deficient substrates, more specialized ligands are required.
Solutions & Protocols:
-
Solution A: Employ Bulky, Electron-Rich Ligands.
-
Rationale: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the palladium center and accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6][8] This increased rate helps the desired reaction outcompete catalyst decomposition pathways.
-
Recommended Catalyst Systems:
Catalyst/Ligand Typical Application Notes Pd₂(dba)₃ + XPhos or SPhos General purpose for difficult couplings. Excellent for sterically hindered or electron-deficient partners. [Pd(XPhos) G3] Palladacycle Pre-catalyst for ease of use. Air-stable pre-catalyst that rapidly forms the active Pd(0) species. | PEPPSI™-IPr | NHC-based catalyst. | Often shows high activity and stability at elevated temperatures. |
-
-
Solution B: Rigorous Inert Atmosphere Technique.
-
Protocol: Standard Degassing and Reaction Setup.
-
Add solid reagents (aryl halide, boronic acid/ester, base, catalyst, ligand) to a flame-dried or oven-dried flask equipped with a stir bar.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Add the degassed solvent to the reaction flask via cannula or syringe.
-
If necessary, briefly purge the headspace again before heating the reaction under a positive pressure of inert gas (e.g., using a balloon).
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best starting point (catalyst, base, solvent) for a Suzuki-Miyaura coupling with this compound?
-
A1: A robust starting point would be:
-
Catalyst System: A palladacycle pre-catalyst like [Pd(XPhos) G3] (1-2 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
-
Temperature: 80-100 °C.
-
Boronic Species: Use the boronic acid directly first, but be prepared to switch to a pinacol ester or diethanolamine adduct if yields are low.
-
-
-
Q2: Can the ortho-fluoro group directly interfere with the palladium catalyst?
-
A2: While the ortho-fluoro group's primary role is its strong electron-withdrawing effect, it's important to distinguish it from free fluoride anions. Free fluoride ions in a reaction can interact with palladium, sometimes even catalyzing the reduction of Pd(II) to Pd(0).[13][14] However, the covalently bound fluorine in your substrate does not act in this way. Its main impact is electronic, making the boronic acid more prone to protodeboronation and slowing transmetalation.[1][4]
-
-
Q3: My reaction is a Buchwald-Hartwig amination, not a Suzuki coupling. Does this advice still apply?
-
A3: Yes, many of the core principles apply. Catalyst deactivation is also a major issue in C-N couplings.[6] Electron-deficient aryl halides (which would be your coupling partner) are generally reactive, but the amine partner's electronics also play a key role. The choice of a bulky, electron-rich ligand (like those developed by Buchwald and Hartwig) is absolutely critical to favor reductive elimination over side reactions like beta-hydride elimination.[6][15] The base choice (often NaOtBu or LHMDS in these reactions) is also paramount.
-
Section 4: Visualizing the Pathways
To better understand the processes discussed, the following diagrams illustrate the key catalytic cycle and the competing deactivation pathways.
Caption: The ideal Suzuki-Miyaura catalytic cycle.
Caption: Competing deactivation pathways that stall the reaction.
Section 5: References
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Chemical Science. [Link][16][17]
-
Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. [Link][10]
-
McLaughlin, P. A., & Verkade, J. G. (1998). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics. [Link][13][14]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][6]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link][3]
-
Deng, Y., et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry. [Link][4]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link][9]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [Link][5]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link][7]
-
Wang, X., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications. [Link][2]
-
Nykaza, T. V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link][18]
-
Grizou, C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link][11]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific Resource Center. [Link][19]
-
Singh, R. P., et al. (2018). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link][12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jk-sci.com [jk-sci.com]
Technical Support Center: Scale-Up Considerations for Reactions Involving (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for scaling up chemical reactions involving (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. Drawing from established principles of process chemistry and extensive field experience, this document addresses common challenges and provides robust troubleshooting strategies to ensure successful and efficient scale-up campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this compound in large-scale reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Q1: What are the primary challenges associated with the scale-up of Suzuki-Miyaura reactions using this compound?
A1: The primary challenges stem from the electronic properties of this boronic acid. The presence of two electron-withdrawing groups—a fluorine atom and a methylcarbamoyl group—can significantly impact the reaction kinetics.[1] Specifically, these groups decrease the electron density on the phenyl ring, which can slow down the crucial transmetalation step in the catalytic cycle.[1]
On a larger scale, this can manifest as:
-
Incomplete Conversions: Reactions may stall before reaching full conversion, leaving significant amounts of starting material.
-
Increased Side Reactions: Longer reaction times and potentially higher temperatures required to drive the reaction to completion can promote side reactions such as protodeboronation and homocoupling.[2][3]
-
Catalyst Decomposition: Extended reaction times at elevated temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[2]
-
Purification Difficulties: The presence of unreacted starting materials and various byproducts complicates the isolation and purification of the desired product, impacting yield and purity on a large scale.
Q2: How does the choice of base impact the reaction, and what are the best practices for base selection during scale-up?
A2: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1] For electron-deficient boronic acids like this compound, the choice of base is even more critical.
Best Practices for Base Selection:
-
Inorganic Bases are Preferred for Scale-Up: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally favored over organic bases or hydroxides for large-scale operations due to their moderate reactivity, better handling characteristics, and cost-effectiveness.
-
Strength of the Base: A sufficiently strong base is required to facilitate the formation of the boronate complex. However, overly strong bases can accelerate the decomposition of the boronic acid through protodeboronation.[4][5]
-
Solubility: The solubility of the base in the chosen solvent system is crucial for efficient reaction. For biphasic systems (e.g., toluene/water), the base must be soluble in the aqueous phase to interact with the boronic acid.
| Base | Typical Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |
| K₃PO₄ | Aqueous or biphasic systems | Effective for challenging couplings, moderate strength | Can be hygroscopic, solubility can be an issue in some organic solvents |
| K₂CO₃ | Aqueous or biphasic systems | Cost-effective, widely available | May not be strong enough for less reactive coupling partners |
| Cs₂CO₃ | Aprotic polar solvents (e.g., dioxane, THF) | Highly effective, often gives higher yields | Expensive, hygroscopic |
Q3: What are the key considerations for solvent selection and degassing on a large scale?
A3: Solvent selection is critical for ensuring the solubility of all reactants, reagents, and the catalyst system. For Suzuki-Miyaura couplings, common solvents include toluene, dioxane, and THF, often in combination with water to dissolve the inorganic base.
Degassing: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.[3] On a laboratory scale, degassing is often achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. For large-scale reactions, this method can be inefficient.
Scale-Up Degassing Protocol:
-
Charge the reactor with the chosen solvent(s).
-
Subject the solvent to a minimum of three vacuum/nitrogen backfill cycles. This is a more effective method for removing dissolved oxygen from large volumes of liquid.
-
Maintain a positive pressure of nitrogen throughout the reaction to prevent atmospheric oxygen from re-entering the system.
Q4: How can I monitor the progress of the reaction effectively during scale-up?
A4: Real-time reaction monitoring is crucial for process control. While thin-layer chromatography (TLC) is common in the lab, it can be difficult for polar compounds like boronic acids.[6]
Recommended Analytical Techniques for Scale-Up:
-
High-Performance Liquid Chromatography (HPLC): The most reliable method for monitoring the consumption of starting materials and the formation of the product. A well-developed HPLC method can also track the formation of key impurities.
-
¹H NMR Spectroscopy: Can be used to analyze reaction aliquots to determine the conversion of starting materials.
-
Fluorescence-Based Assays: In-situ monitoring of boronic acid consumption can be achieved using fluorescent indicator dyes that bind reversibly to boronic acids.[6] As the boronic acid is consumed, the fluorescence diminishes, signaling the completion of the reaction.[6]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of reactions involving this compound.
Issue 1: Low or Stalled Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Catalyst Activity | Analyze a reaction sample by HPLC. If both starting materials are present in significant amounts, the catalyst may be inactive. | • Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%).• Switch to a more active palladium precatalyst system, such as one with a biarylphosphine ligand (e.g., XPhos).[4] |
| Inefficient Transmetalation | HPLC analysis shows a significant amount of unreacted boronic acid. | • Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄).• Ensure the base is sufficiently soluble in the reaction medium. |
| Catalyst Decomposition | Visual observation of palladium black formation. | • Lower the reaction temperature if possible.• Use a more robust ligand that stabilizes the palladium catalyst. |
| Poor Solubility of Reactants | Visual inspection of the reaction mixture shows undissolved solids. | • Change the solvent system to one with better solubilizing properties.• Increase the reaction temperature to improve solubility. |
Issue 2: Significant Formation of Byproducts
| Byproduct | Potential Cause | Recommended Solution |
| Protodeboronation Product (2-Fluoro-N-methylbenzamide) | • Excess water in the reaction mixture.• Reaction temperature is too high.• Reaction time is too long. | • Use anhydrous solvents and ensure the base is not overly hydrated.• Optimize the reaction temperature to the minimum required for a reasonable reaction rate.• Monitor the reaction closely and quench it as soon as it reaches completion. |
| Homocoupling of the Boronic Acid | Presence of oxygen in the reaction vessel.[3] | • Implement a rigorous degassing procedure (vacuum/nitrogen cycles).• Maintain a positive nitrogen atmosphere throughout the reaction. |
| Hydrolysis of the Carbamoyl Group | Harsh basic conditions and/or high temperatures. | • Use a milder base if the reaction kinetics allow.• Minimize the reaction temperature and time. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for Low Conversion.
Section 3: Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and equipment.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 v/v)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Degassing: Charge the reactor with the organic solvent and water. Degas the solvent mixture by performing at least three vacuum/nitrogen backfill cycles.
-
Charging Reactants: Under a positive nitrogen atmosphere, charge the aryl halide, this compound, and the base.
-
Catalyst Addition: In a separate glovebox or under a nitrogen blanket, prepare a solution or slurry of the palladium catalyst and ligand in a small amount of the degassed organic solvent. Transfer this to the reactor via a cannula or an addition funnel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or ¹H NMR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel. The choice of purification method will depend on the physical properties of the product and the impurities present.
Process Flow Diagram for Scale-Up
Caption: General Process Flow for Suzuki-Miyaura Scale-Up.
Section 4: Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][8]
-
In case of contact:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7] This compound may be moisture-sensitive.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Vertex AI Search.
- 5 - AK Scientific, Inc. Vertex AI Search.
- SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. Vertex AI Search.
- SAFETY DATA SHEET - Sigma-Aldrich. Vertex AI Search.
- FB-2523 - Safety D
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Vertex AI Search.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Vertex AI Search.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Vertex AI Search.
- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
- Cross coupling reactions of arylboronic acid | Download Scientific Diagram - ResearchGate.
- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. Benchchem.
- Fluorometric Assay Simplifies Monitoring Of Boronic Acids - American Chemical Society. American Chemical Society.
- This compound ,98% - Amerigo Scientific. Amerigo Scientific.
- This compound - CAS:874289-23-3 - Sunway Pharm Ltd. Sunway Pharm Ltd.
- 874289-40-4|(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid - BLDpharm. BLDpharm.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate.
- Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC. NIH.
- A Comparative Guide to Analytical Techniques for Structural Confirmation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid - Benchchem. Benchchem.
- 2-Fluoro-4-methylphenylboronic acid = 95 170981-26-7 - Sigma-Aldrich. Sigma-Aldrich.
- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. MDPI.
- Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - ResearchGate.
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- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical & Engineering News: Latest News - Fluorometric Assay Simplifies Monitoring Of Boronic Acids [pubsapp.acs.org]
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effect of temperature on the stability of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers field-proven insights into the stability of this compound, with a particular focus on the effects of temperature.
Understanding the Stability of this compound
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, its stability can be influenced by environmental factors, most notably temperature. Elevated temperatures can promote several degradation pathways, leading to impurities and reduced yields in your reactions.
The key factors influencing the stability of this molecule are the electron-withdrawing nature of the fluoro and methylcarbamoyl groups. These substituents can impact the Lewis acidity of the boron atom and the susceptibility of the C-B bond to cleavage.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound at elevated temperatures?
A1: The three primary temperature-dependent degradation pathways for arylboronic acids, including this compound, are:
-
Formation of Boroxines (Anhydrides): This is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms. This process is often reversible upon the addition of water but can be accelerated by heat. The formation of boroxine is an entropy-driven process and is favored at higher temperatures.[3][4]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This reaction can be catalyzed by acid or base and is often accelerated at higher temperatures.[5][6][7] The presence of electron-withdrawing groups on the aromatic ring can influence the rate of protodeboronation.[2]
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This process can be accelerated by heat and the presence of oxidizing agents.[8][9]
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The ideal storage temperature is between 15°C and 25°C (59°F and 77°F).[10][11] It is crucial to protect the compound from moisture to prevent hydrolysis and the formation of boroxines. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
Q3: I am observing unexpected byproducts in my reaction. Could it be due to the degradation of my this compound starting material?
A3: Yes, it is highly probable. If your reaction is run at elevated temperatures, you may be observing byproducts resulting from the degradation of your boronic acid. The most likely impurities would be the corresponding boroxine, the protodeboronated product (3-fluoro-N-methylbenzamide), and the oxidation product (2-fluoro-4-(methylcarbamoyl)phenol). It is advisable to check the purity of your boronic acid before use, especially if it has been stored for a long time or at elevated temperatures.
Q4: How can I monitor the stability of my this compound?
A4: Several analytical techniques can be used to assess the purity and stability of your boronic acid:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating the parent boronic acid from its potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 11B, and 19F NMR can provide valuable information about the structure and purity of your compound and help identify any degradation products.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and any impurities.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degradation of the boronic acid starting material. | - Check the purity of the boronic acid using HPLC or NMR before use.- Store the boronic acid under recommended conditions (cool, dry, inert atmosphere).- Consider using a freshly opened bottle of the boronic acid. |
| Formation of a white, insoluble precipitate in the boronic acid container | Formation of boroxine due to moisture exposure. | - The boroxine may be converted back to the boronic acid by adding a small amount of water and stirring. However, it is best to use a fresh, pure sample for sensitive reactions.- Ensure the container is tightly sealed and stored in a desiccator. |
| Presence of 3-fluoro-N-methylbenzamide as a byproduct in the reaction mixture | Protodeboronation of the starting material. | - Optimize reaction conditions to use lower temperatures if possible.- Ensure the reaction is not overly acidic or basic, as this can catalyze protodeboronation.- Use anhydrous solvents and reagents. |
| Presence of 2-fluoro-4-(methylcarbamoyl)phenol as a byproduct | Oxidation of the boronic acid. | - Degas solvents before use to remove dissolved oxygen.- Run the reaction under an inert atmosphere (argon or nitrogen).- Avoid exposure to sources of radicals or strong oxidizing agents. |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound that are accelerated by temperature.
Caption: Reversible formation of boroxine from this compound.
Caption: Protodeboronation of this compound.
Caption: Oxidation of this compound.
Experimental Protocol: Thermal Stability Study
This protocol provides a general framework for assessing the thermal stability of this compound.
Objective: To determine the degradation profile of this compound at various temperatures over time.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, Acetonitrile)
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
-
Mass spectrometer
-
Temperature-controlled incubator or oven
-
Inert atmosphere chamber (optional)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
-
Time Zero (T=0) Analysis:
-
Immediately analyze one of the freshly prepared vials by HPLC, NMR, and MS to establish the initial purity and characteristics of the compound. This will serve as your baseline.
-
-
Incubation:
-
Place the remaining vials at different, constant temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
If investigating the effect of atmosphere, prepare a parallel set of samples under an inert atmosphere.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), remove one vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by HPLC to quantify the remaining parent compound and any degradation products.
-
If significant degradation is observed, further analysis by NMR and MS can be performed to identify the degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each temperature.
-
Calculate the degradation rate at each temperature.
-
Identify the major degradation products formed under each condition.
-
Caption: Experimental workflow for a thermal stability study.
Summary of Temperature Effects
| Temperature Range | Expected Stability | Primary Degradation Pathway(s) | Recommendations |
| < 0°C | High | Minimal degradation. | Suitable for long-term storage. |
| 0 - 25°C | Good | Slow degradation possible over long periods, primarily boroxine formation if moisture is present. | Recommended for routine storage. Keep container tightly sealed and in a dry place. |
| 25 - 50°C | Moderate | Increased rate of boroxine formation and potential for slow protodeboronation and oxidation. | Avoid prolonged storage at these temperatures. Use material promptly after opening. |
| > 50°C | Low | Accelerated rates of boroxine formation, protodeboronation, and oxidation. | Not recommended for storage. If reactions are performed at these temperatures, use fresh material and consider the potential for byproduct formation. |
References
-
Al-Zoubi, R. M., Marion, N., & Hall, D. G. (2008). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
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Amos, J. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Bădițoiu, A. M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Chemical & Engineering Data. [Link]
-
Chemeo. (n.d.). (4-Fluoro-2-methylphenyl)boronic acid Properties vs Temperature. Chemeo. [Link]
-
Reddy, G. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
-
Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. [Link]
-
Bădițoiu, A. M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (n.d.). Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Wang, H., et al. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Polymer Degradation and Stability. [Link]
-
Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles. [Link]
-
ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
-
Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. MDPI. [Link]
-
NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. NIH. [Link]
-
RSC Publishing. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). RSC Advances. [Link]
-
Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. Yuanli Bio. [Link]
-
ResearchGate. (n.d.). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). ResearchGate. [Link]
-
PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
-
J-STAGE. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. J-STAGE. [Link]
-
NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
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- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. laballey.com [laballey.com]
- 11. zzylchem.com [zzylchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The choice of the boronic acid partner is a critical determinant of reaction efficiency, yield, and overall success. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, valued for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the reactivity of fluorinated phenylboronic acids in comparison to their non-fluorinated analogs is of paramount importance.
This guide provides an in-depth, objective comparison of the performance of fluorinated and non-fluorinated phenylboronic acids in the Suzuki-Miyaura coupling reaction. We will delve into the underlying electronic effects that govern their reactivity, present supporting experimental data, and provide detailed protocols for researchers to conduct their own comparative studies.
The Electronic Influence of Fluorine: A Double-Edged Sword
The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) on the phenyl ring. This has a direct impact on the Lewis acidity of the boronic acid moiety. An increase in Lewis acidity can, in principle, facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. However, this enhanced electron-withdrawing nature also decreases the nucleophilicity of the aryl group that is being transferred to the palladium catalyst, potentially slowing down the reaction.[1] The ultimate effect on reactivity is therefore a nuanced balance of these opposing factors and is also influenced by the position of the fluorine substituent (ortho, meta, or para).
The acidity of substituted phenylboronic acids, as indicated by their pKa values, provides a quantitative measure of the electronic influence of the substituent. A lower pKa value corresponds to a stronger Lewis acid.
| Substituent (para-position) | Electronic Effect | pKa |
| -H | Neutral | 8.83 |
| -F | Weak Electron-Withdrawing | 8.27 |
As the data indicates, the para-fluorine substituent significantly increases the acidity of the phenylboronic acid compared to the unsubstituted analog.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
While the electronic effects provide a theoretical framework, experimental data is essential for a practical understanding of reactivity. A direct comparison of the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with phenylboronic acid and 4-fluorophenylboronic acid was conducted using a supported Pd nanoparticle catalyst. The conversion of the aryl bromide was monitored over time at two different temperatures.
Table 1: Comparative Reactivity of Phenylboronic Acid vs. 4-Fluorophenylboronic Acid [2]
| Boronic Acid | Temperature (°C) | 3h Conversion (%) | 8h Conversion (%) | 24h Conversion (%) | 48h Conversion (%) |
| Phenylboronic Acid | 70 | 85 | 90 | 92 | 93 |
| 4-Fluorophenylboronic Acid | 70 | 82 | 92 | 95 | 96 |
| Phenylboronic Acid | 110 | 95 | 96 | 97 | 97 |
| 4-Fluorophenylboronic Acid | 110 | 98 | 98 | 98 | 98 |
The data reveals that at 70 °C, phenylboronic acid shows a slightly faster initial conversion, but 4-fluorophenylboronic acid ultimately leads to a slightly higher overall conversion after 48 hours.[2] At a higher temperature of 110 °C, 4-fluorophenylboronic acid demonstrates a clear advantage in both the initial rate and final conversion.[2] This suggests that under these specific conditions, the increased Lewis acidity of the fluorinated boronic acid likely facilitates the transmetalation step, leading to a more efficient reaction at elevated temperatures.
It is important to note that while electron-donating groups on the boronic acid partner generally enhance the reaction rate and yield, the appropriate selection of reaction conditions can enable efficient coupling with electron-deficient partners like fluorinated phenylboronic acids.[3]
Experimental Protocols for Comparative Reactivity Studies
To empower researchers to conduct their own rigorous comparisons, we provide a detailed protocol for a parallel synthesis experiment. This approach allows for the simultaneous evaluation of multiple boronic acids under identical conditions, ensuring a fair and accurate assessment of their relative reactivity.
Protocol for Parallel Comparative Suzuki-Miyaura Coupling
This protocol is designed for a 24-well reaction block, allowing for the screening of multiple boronic acids and reaction conditions.
Materials:
-
Aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Non-fluorinated phenylboronic acid
-
Fluorinated phenylboronic acids (e.g., 2-fluoro, 3-fluoro, and 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand combination)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere, prepare a stock solution of the aryl halide in the chosen solvent.
-
Prepare separate stock solutions of each boronic acid (non-fluorinated and the different fluorinated isomers) at the same concentration.
-
Prepare a stock solution of the base.
-
Prepare a stock solution of the palladium catalyst and ligand (if applicable).
-
-
Reaction Setup:
-
Into each well of the reaction block containing a stir bar, add the palladium catalyst stock solution.
-
Add the aryl halide stock solution to each well.
-
Add the respective boronic acid stock solution to the designated wells.
-
Initiate the reaction by adding the base stock solution to each well.
-
-
Reaction Execution:
-
Seal the reaction block and place it on a heating and stirring plate set to the desired temperature.
-
Stir the reactions for a predetermined time course (e.g., with sampling at 1, 2, 4, 8, and 24 hours).
-
-
Reaction Quenching and Analysis:
-
At each time point, take an aliquot from each well and quench the reaction by adding it to a vial containing a suitable solvent and an internal standard.
-
Analyze the quenched samples by HPLC or GC-MS to determine the conversion of the aryl halide and the yield of the desired biaryl product.
-
Kinetic Monitoring by NMR Spectroscopy
For a more detailed understanding of the reaction kinetics, in-situ monitoring by NMR spectroscopy can be employed.[4]
Procedure:
-
In an NMR tube, combine the aryl halide, the boronic acid, the base, and a suitable deuterated solvent.
-
Acquire an initial ¹H or ¹⁹F NMR spectrum to establish the starting concentrations.
-
Initiate the reaction by adding the palladium catalyst to the NMR tube.
-
Acquire NMR spectra at regular intervals to monitor the disappearance of the starting materials and the appearance of the product.
-
Integrate the relevant signals to determine the concentration of each species over time and calculate the reaction rate.
Visualizing the Mechanistic Landscape
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is key to interpreting the effects of fluorine substitution.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Fluorine's electron-withdrawing effect primarily influences the "Transmetalation" step.
Sources
analytical methods for characterizing (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid derivatives
An In-Depth Comparative Guide to the Analytical Characterization of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound and its derivatives. As a critical building block in contemporary drug discovery, particularly in the synthesis of targeted covalent inhibitors and other complex pharmaceuticals, rigorous analytical characterization is paramount for ensuring purity, stability, and structural integrity. This document moves beyond mere procedural lists to explain the rationale behind method selection, offering field-proven insights into overcoming the unique challenges presented by boronic acids, such as their propensity to form cyclic anhydrides (boroxines).
The Analytical Imperative for Boronic Acid Intermediates
This compound is a bespoke chemical entity, valued for the specific steric and electronic properties conferred by its substitution pattern. The fluorine atom and the methylcarbamoyl group modulate the pKa of the boronic acid and provide additional vectors for molecular interactions. Accurate and precise characterization is not merely a quality control checkpoint; it is fundamental to understanding reaction kinetics, ensuring batch-to-batch consistency, and meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs).[1] This guide compares the primary analytical techniques used to provide a holistic understanding of this molecule.
Orthogonal Analytical Workflow: A Strategy for Comprehensive Characterization
A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of boronic acid derivatives. No single method provides all the necessary information. The following workflow illustrates a logical progression from initial structural confirmation to detailed purity and solid-state analysis.
Caption: A logical workflow for the comprehensive characterization of a new batch of a boronic acid derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful technique for the unambiguous determination of chemical structure. For this compound, a suite of NMR experiments is necessary to confirm identity and structural integrity.
Causality in NMR Analysis: The choice of multiple nuclei (¹H, ¹³C, ¹⁹F, ¹¹B) is deliberate. ¹H and ¹³C NMR provide the core carbon-hydrogen framework. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine substituent, a key modulator of the molecule's properties. ¹¹B NMR directly probes the boron center, providing invaluable information on its hybridization state (trigonal planar vs. tetrahedral) and its potential to form boroxine trimers or complexes.[2]
Comparative NMR Analysis
| Nucleus | Information Provided | Strengths | Limitations |
| ¹H | Proton environment, coupling constants (J-coupling), structural connectivity, presence of exchangeable protons (OH, NH). | High sensitivity, fast acquisition, excellent for initial identity check.[3] | OH protons of the boronic acid can be broad and may exchange with solvent, complicating interpretation.[4] |
| ¹³C | Carbon backbone, number of unique carbon environments. | Provides complementary structural data to ¹H NMR. | Low natural abundance requires longer acquisition times. |
| ¹⁹F | Direct detection of fluorine, sensitive to electronic changes in the molecule. | High sensitivity, simple spectra (often), confirms fluorination.[5] | Less common, requires appropriate hardware. |
| ¹¹B | Hybridization state of Boron (sp² vs. sp³), detection of boronic esters and boroxines. | Directly probes the key functional group, useful for stability studies.[2] | Broad signals due to quadrupolar relaxation, lower resolution. |
Experimental Protocol: ¹H and ¹⁹F NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid derivative and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it can slow the exchange of the B(OH)₂ protons, sometimes allowing for their observation.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for adequate resolution.
-
Probes: A broadband probe capable of observing ¹H and ¹⁹F.
-
-
¹H NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Acquire a standard 1D fluorine spectrum (proton-decoupled).
-
Expected Signal: A single resonance, with its chemical shift indicative of the electronic environment.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function and perform Fourier transformation. Reference the spectra (e.g., TMS for ¹H, CFCl₃ for ¹⁹F). Integrate signals and analyze coupling patterns to confirm the structure.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the workhorse for determining the purity of pharmaceutical intermediates and APIs. For boronic acids, method development requires careful consideration to prevent on-column degradation and achieve good peak shape.[7][8]
Causality in HPLC Method Design: The primary challenge in HPLC analysis of boronic acids is their potential for on-column hydrolysis (for boronate esters) or interaction with column hardware.[9][10] The use of columns with low silanol activity or specialized technologies like MaxPeak™ Premier Columns is chosen to minimize secondary interactions between the analyte and metal surfaces.[7] Furthermore, the mobile phase is typically acidified (e.g., with formic acid) to suppress the ionization of the boronic acid group, ensuring it remains in a neutral state, which promotes better retention and symmetrical peak shape on reversed-phase columns.[11]
Comparative HPLC Methodologies
| Method | Principle | Strengths | Limitations |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. The most common HPLC mode. | Wide applicability, extensive selection of stationary phases, compatible with MS detection.[12] | Poor retention for very polar impurities; potential for on-column hydrolysis of derivatives.[13] |
| Post-Column Derivatization | Analyte reacts with a reagent after separation to form a detectable (e.g., fluorescent) complex. | High selectivity for boronic acids, can detect them in complex mixtures with high sensitivity.[14][15] | Requires additional hardware (pump, reaction coil), more complex setup. |
| NACE | Non-Aqueous Capillary Electrophoresis. Separation in an organic medium under an electric field. | Avoids hydrolysis by eliminating water, excellent for analyzing labile boronic esters.[9] | Less common than HPLC, may have lower loading capacity. |
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC or UHPLC system with a PDA or UV detector.[11]
-
Column Selection: A C18 column with low silanol activity (e.g., Waters XSelect™ Premier HSS T3, Agilent Zorbax Eclipse XDB C18).[7][10]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The limit of quantification (LOQ) for impurities is typically around 0.1 µg.[11]
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight of the target compound and helping to identify impurities. Electrospray ionization (ESI) is a common technique for boronic acids.[16]
Causality in MS Analysis: A significant challenge in the ESI-MS of boronic acids is their tendency to form dehydrated cyclic trimers known as boroxines in the gas phase.[16][17] This can complicate the spectrum, showing a prominent peak at [3M - 3H₂O + H]⁺ instead of the expected [M+H]⁺. Recognizing this behavior is critical for correct data interpretation. Derivatization with diols (like pinacol) or using specific matrices can be employed to stabilize the monomeric form for analysis if needed.[17]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.
-
LC Method: Utilize the RP-HPLC method described previously, as it is directly compatible with ESI-MS.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 100-1000.
-
-
Data Interpretation:
-
Look for the protonated molecule [M+H]⁺.
-
Be aware of potential adducts (e.g., [M+Na]⁺, [M+K]⁺) and the boroxine trimer.
-
For this compound (M.W. ≈ 197.0), the expected [M+H]⁺ would be ~198.0.
-
Analyze the mass spectra of minor peaks from the HPLC separation to tentatively identify impurities.
-
Vibrational and Solid-State Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify functional groups. It is particularly useful as a quick identity check and for monitoring the presence of boroxines.
-
Principle: Measures the absorption of infrared radiation by molecular vibrations.
-
Key Vibrations for Boronic Acids:
-
O-H Stretch: A very broad band around 3200-3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.[18]
-
B-O Stretch: A strong, characteristic band around 1350-1450 cm⁻¹, indicative of the trigonal planar boronic acid.[18][19]
-
C=O Stretch: A strong band around 1640-1680 cm⁻¹ from the amide carbonyl.
-
-
Protocol: A small amount of solid sample is placed on an Attenuated Total Reflectance (ATR) crystal and the spectrum is acquired.
X-Ray Crystallography
For absolute structural confirmation, determination of stereochemistry, and analysis of solid-state packing and polymorphism, single-crystal X-ray diffraction is the definitive method.
-
Principle: Determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays.
-
Application: Provides unequivocal proof of structure, bond lengths, and bond angles. It is essential for understanding intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.[20][21]
-
Protocol: Requires the growth of a high-quality single crystal, which can be a significant challenge. The crystal is mounted on a diffractometer, and data is collected at low temperatures to minimize thermal vibrations.[20]
Conclusion and Method Selection Summary
The robust characterization of this compound derivatives requires a strategic and orthogonal application of multiple analytical techniques.
-
For routine identity confirmation and reaction monitoring , a combination of ¹H NMR and LC-MS is highly effective and efficient.
-
For formal purity assessment and quantitative analysis required for quality control in drug development, a validated HPLC method is the industry standard.[7]
-
For unequivocal structural proof and to resolve any ambiguities, multi-nuclear NMR is necessary, with single-crystal X-ray diffraction serving as the ultimate arbiter of the solid-state structure.[22]
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can design an analytical strategy that ensures the quality and integrity of these vital chemical building blocks.
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Introduction: Navigating the Challenges of a Modern Suzuki-Miyaura Coupling Partner
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development where the formation of carbon-carbon bonds is paramount.[1][2] The substrate at the heart of this guide, (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, represents a class of building blocks that are increasingly common yet present distinct challenges for catalysis. Its structure combines three key features that must be carefully considered when selecting an optimal palladium catalyst system:
-
An Ortho-Fluoro Substituent: This electron-withdrawing group modulates the electronic properties of the boronic acid. While often beneficial for stability, it can influence the kinetics of the transmetalation step.[3][4]
-
A Meta-Amide Moiety: The methylcarbamoyl group introduces a potential coordinating site that can interact with the palladium center, potentially leading to catalyst inhibition or altered reactivity.[5][6]
-
Steric Hindrance: The ortho-substituent imposes steric demands that can hinder the approach of the coupling partners to the catalytic center, making ligand selection critical.[7]
This guide provides a comparative framework for selecting and optimizing palladium catalyst systems for this specific boronic acid. We will delve into the mechanistic underpinnings of the reaction, compare leading classes of palladium catalysts and ligands, and provide a robust experimental protocol for systematic catalyst screening.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and rational catalyst selection. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][8] The unique features of this compound can influence each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
While a definitive "best" catalyst is substrate-dependent, certain catalyst/ligand families have demonstrated superior performance in contexts relevant to our target molecule. The choice of ligand is arguably the most critical factor, as it dictates the stability and reactivity of the palladium center.
| Catalyst System (Pd Source / Ligand) | Key Strengths for This Substrate | Considerations & Potential Drawbacks |
| Pd(OAc)₂ / SPhos or XPhos | High Generality & Steric Tolerance: Buchwald-type biaryl phosphine ligands are renowned for their ability to couple sterically hindered partners.[3][8] They create a bulky, electron-rich catalytic center that promotes both oxidative addition and reductive elimination. | Cost: These ligands are generally more expensive than simpler phosphines. Precatalyst activation may be required. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Strong Electron Donation: Tri(tert-butyl)phosphine is a very electron-rich and sterically demanding ligand that can be effective for challenging couplings, particularly with aryl chlorides.[9] | Air Sensitivity: P(t-Bu)₃ is highly sensitive to air and must be handled under inert conditions. |
| PdCl₂(dppf) | Robust & Bench-Stable: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a reliable, bench-stable precatalyst that is effective for a range of couplings.[10] | Lower Activity for Hindered Substrates: May show lower efficacy with the ortho-fluoro substituent compared to modern biaryl phosphine ligands. |
| Pd(PPh₃)₄ | Classic & Readily Available: Tetrakis(triphenylphosphine)palladium(0) is a historically significant and widely used catalyst.[11] It can be effective for simple, unhindered couplings. | Ligand Dissociation & Instability: Prone to ligand dissociation, which can lead to the formation of inactive palladium black, especially at higher temperatures. Often less effective for hindered substrates. |
Experimental Protocol: A Pragmatic Approach to Catalyst Screening
Given the unique combination of functional groups, an initial screen of catalyst systems is the most logical and scientifically rigorous approach. This protocol is designed to efficiently evaluate the leading catalyst candidates.
Workflow for Catalyst Optimization
Caption: A systematic workflow for screening palladium catalysts.
Detailed Screening Protocol
This protocol assumes the coupling of this compound with a representative aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent, e.g., 0.1 mmol scale)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 4-8 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃; 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the aryl bromide (0.1 mmol, 1.0 equiv.), this compound (0.12 mmol, 1.2 equiv.), and the selected base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv.) to each reaction vial.
-
Catalyst Addition: To each respective vial, add the palladium precatalyst (0.002 mmol, 2 mol%) and the corresponding ligand (0.004 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1.0 mL of 4:1 Dioxane/Water) to each vial.[10]
-
Reaction: Seal the vials tightly with screw caps. Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath (e.g., 100 °C).
-
Monitoring: Stir the reactions vigorously for 12-24 hours. Reaction progress can be monitored by taking small aliquots and analyzing via LC-MS or TLC.[12]
-
Work-up: After completion, cool the reactions to room temperature. Dilute with ethyl acetate (2 mL) and water (1 mL). Vortex the mixture, then separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 1 mL).
-
Analysis: Combine the organic layers and analyze by LC-MS to determine the conversion to product and identify any major byproducts. This allows for a direct comparison of catalyst performance.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the structural complexity necessitates a move beyond traditional catalysts like Pd(PPh₃)₄. The initial screening should prioritize catalyst systems based on modern, bulky, and electron-rich biarylphosphine ligands such as SPhos and XPhos . These ligands are specifically designed to overcome the steric and electronic challenges presented by ortho-substituted and functionalized coupling partners.[3][8] A strong inorganic base like K₃PO₄ is recommended as a starting point to ensure efficient activation of the boronic acid for the crucial transmetalation step.[9][10]
By employing the systematic screening protocol outlined above, researchers and drug development professionals can efficiently identify the optimal palladium catalyst system, minimizing development time and maximizing the yield and purity of the desired biaryl product.
References
-
Savarin, C. G., & Srogl, J. (2003). Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. Selective Carbon−Carbon Bond Formation for the Functionalization of Heterocycles. The Journal of Organic Chemistry, 68(24), 9108–9117. [Link]
-
Meng, G., & Szostak, M. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(38), 8879–8884. [Link]
-
Zheng, H., et al. (2019). Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. Organic Letters, 21(12), 4563–4567. [Link]
-
Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(8), 2437–2446. [Link]
-
Cravotto, G., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(3), 569. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Zhu, C., et al. (2020). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Organic Letters, 22(15), 5873–5878. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Anbarasan, P., & Neumann, H. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107–8112. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03169C [pubs.rsc.org]
- 6. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Synthetic Yields for (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid and Its Positional Isomers
In the landscape of modern medicinal chemistry and drug development, fluorinated phenylboronic acids are indispensable building blocks. Their unique electronic properties and utility in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have cemented their role in the synthesis of a vast array of bioactive molecules. Among these, (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid and its isomers are of particular interest due to the presence of a hydrogen bond-donating and -accepting methylcarbamoyl group, which can significantly influence molecular interactions and pharmacokinetic properties.
This guide provides an in-depth technical comparison of the synthetic yields of this compound and its key positional isomers: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid and (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with objective insights to inform their synthetic strategies.
Understanding the Synthetic Landscape
The synthesis of these isomeric boronic acids typically involves a multi-step sequence, often commencing with a suitably substituted fluorobromobenzene or fluoroaniline. A common and effective strategy involves the conversion of a precursor, such as a fluoro-formylphenylboronic acid or a fluoro-carboxyphenylboronic acid, to the final methylcarbamoyl derivative. The efficiency of this final amidation step, as well as the yield of the precursor synthesis, are critical factors determining the overall yield of the target molecule.
The position of the fluorine and methylcarbamoyl substituents on the phenyl ring can exert a significant influence on the reactivity of the molecule and, consequently, the efficiency of the synthetic transformations. Electronic effects, such as the electron-withdrawing nature of the fluorine atom, and steric hindrance can impact the accessibility of reaction centers and the stability of intermediates.
Comparative Yield Analysis
A plausible and high-yielding route to these target molecules involves the synthesis of the corresponding fluoro-formylphenylboronic acid precursors, followed by an oxidative amidation or a two-step oxidation-amidation sequence.
| Precursor Compound | Reported Yield | Reference |
| 3-Fluoro-4-formylphenylboronic acid | 94.4% | [1] |
| 4-Formylphenylboronic acid | up to 99% | [2] |
It is important to note that the yield of the initial precursor synthesis is a critical determinant of the overall process efficiency. The high reported yield for 3-fluoro-4-formylphenylboronic acid (94.4%) suggests that the synthesis of its corresponding methylcarbamoyl derivative, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, can be expected to be highly efficient.[1] Similarly, the near-quantitative yield reported for 4-formylphenylboronic acid provides a strong foundation for the synthesis of the parent compound, (4-(methylcarbamoyl)phenyl)boronic acid, and by extension, its 2-fluoro derivative.[2]
The subsequent conversion of the formyl group to the methylcarbamoyl moiety can be achieved through various methods, including direct oxidative amidation or a two-step process involving oxidation to the carboxylic acid followed by amidation. While specific yields for the amidation of these particular fluoro-formylphenylboronic acids are not explicitly detailed in comparative studies, general methodologies for the amidation of carboxyphenylboronic acids and oxidative amidation of aldehydes suggest that this transformation can proceed with good to excellent yields.
Experimental Protocol: A Generalized Synthetic Approach
The following is a representative, two-step protocol for the synthesis of a (fluoro-(methylcarbamoyl)phenyl)boronic acid from its corresponding fluoro-bromobenzaldehyde precursor. This protocol is based on established synthetic transformations for similar molecules.
Step 1: Synthesis of Fluoro-formylphenylboronic Acid via Lithium-Halogen Exchange and Borylation
This step is critical and often determines the overall yield. The use of an organolithium reagent at low temperatures is a common strategy.
-
Materials:
-
Appropriate isomer of fluoro-bromobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the fluoro-bromobenzaldehyde in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-BuLi solution dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate dropwise, again maintaining a low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluoro-formylphenylboronic acid.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Conversion of Fluoro-formylphenylboronic Acid to (Fluoro-(methylcarbamoyl)phenyl)boronic Acid
This can be achieved via a one-pot oxidative amidation or a two-step oxidation-amidation sequence. Below is a representative two-step approach.
-
Part A: Oxidation to Fluoro-carboxyphenylboronic Acid
-
Materials:
-
Fluoro-formylphenylboronic acid
-
Oxidizing agent (e.g., potassium permanganate, sodium chlorite)
-
Appropriate solvent (e.g., acetone, water)
-
Sulfuric acid
-
-
Procedure:
-
Dissolve the fluoro-formylphenylboronic acid in a suitable solvent.
-
Slowly add the oxidizing agent at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching any excess oxidant and acidifying with sulfuric acid.
-
Extract the product with an organic solvent, dry, and concentrate to yield the fluoro-carboxyphenylboronic acid.
-
-
-
Part B: Amidation to (Fluoro-(methylcarbamoyl)phenyl)boronic Acid
-
Materials:
-
Fluoro-carboxyphenylboronic acid
-
Methylamine (solution in a suitable solvent or as a salt)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or other suitable solvent
-
-
Procedure:
-
Dissolve the fluoro-carboxyphenylboronic acid in the anhydrous solvent.
-
Add the coupling agent and the base, and stir for a short period to activate the carboxylic acid.
-
Add the methylamine solution and stir the reaction at room temperature until completion.
-
Work up the reaction by diluting with water and extracting the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by chromatography or recrystallization.
-
-
Mechanistic Considerations and Isomeric Effects
The position of the fluorine atom relative to the boronic acid and the developing methylcarbamoyl group plays a crucial role in the overall reaction yield.
-
Electronic Effects: A fluorine atom in the ortho or para position to the boronic acid group can increase its Lewis acidity, potentially influencing the ease of transmetalation in Suzuki-Miyaura coupling reactions. However, in the context of synthesis, a fluorine atom ortho to the reaction center (e.g., a bromine atom in a lithium-halogen exchange) can direct metallation, a phenomenon known as directed ortho-metalation (DoM), which can be a powerful synthetic tool but may also lead to side reactions if not carefully controlled.
-
Steric Hindrance: A substituent in the ortho position to the reacting group can sterically hinder the approach of reagents, potentially lowering the reaction rate and yield. For instance, in the borylation step, an ortho-fluoro group might influence the approach of the bulky borate ester.
Caption: Factors influencing the comparative yield of isomeric fluoro-(methylcarbamoyl)phenyl)boronic acids.
Conclusion and Future Outlook
For researchers and drug development professionals, the choice of which isomer to synthesize may also be guided by factors beyond mere yield, such as the desired biological activity and the accessibility of starting materials. The insights provided in this guide, particularly the high-yielding precursor syntheses, offer a solid foundation for making informed decisions in the design and execution of synthetic routes towards these valuable building blocks. Future work in this area should focus on conducting direct, controlled comparative studies to unequivocally establish the most efficient synthetic pathways to these important isomeric boronic acids.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2011. [Link]
-
Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]
- Process for preparing highly pure formylphenylboronic acids. US6420597B2.
-
4-Formylphenylboronic acid. In Wikipedia; 2023. [Link]
-
Convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemistry of Heterocyclic Compounds, 2017 , 53, 807-813. [Link]
Sources
A Guide to Spectroscopic Comparison of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid and its Suzuki Coupling Product
For researchers, scientists, and professionals in drug development, meticulous characterization of starting materials and products is paramount to ensure the integrity and success of a synthetic pathway. This guide provides an in-depth spectroscopic comparison of the starting material, (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, and a representative product from a Suzuki-Miyaura cross-coupling reaction. The focus is not just on the data itself, but on the underlying principles that govern the observed spectroscopic changes, thereby offering a predictive framework for analogous transformations.
The Suzuki-Miyaura Reaction: A Brief Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl compounds.[1] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2] The choice of a boronic acid with specific substituents, like this compound, is critical as these functionalities can influence the reaction's efficiency and the properties of the final product.[3]
For the purpose of this guide, we will consider the product of the Suzuki-Miyaura coupling of this compound with iodobenzene, yielding 2'-Fluoro-4'-(methylcarbamoyl)-[1,1'-biphenyl].
Spectroscopic Analysis: A Comparative Approach
The transformation from the boronic acid starting material to the biphenyl product induces significant changes in the molecular structure, which are readily observable through various spectroscopic techniques. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
The most dramatic changes in the ¹H NMR spectrum upon conversion of the starting material to the biphenyl product are observed in the aromatic region.
-
Starting Material: In this compound, the protons on the substituted phenyl ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The presence of the electron-withdrawing fluorine and methylcarbamoyl groups will generally shift the aromatic protons downfield. The methyl protons of the carbamoyl group will appear as a doublet (due to coupling with the N-H proton) in the upfield region, typically around 2.8-3.0 ppm. The N-H proton will be a quartet, and its chemical shift can be highly variable depending on the solvent and concentration. The acidic protons of the boronic acid group (-B(OH)₂) will appear as a broad singlet, which is often exchangeable with D₂O.
-
Product: The ¹H NMR spectrum of 2'-Fluoro-4'-(methylcarbamoyl)-[1,1'-biphenyl] will be more complex. It will now feature signals from two distinct aromatic rings. The protons on the newly introduced, unsubstituted phenyl ring will typically appear as a multiplet in the 7.3-7.6 ppm region. The signals for the protons on the substituted ring will be shifted, and their coupling patterns will be altered due to the new carbon-carbon bond and the resulting change in the electronic environment. The methyl and N-H protons of the methylcarbamoyl group will remain, with potentially minor shifts in their positions. A key indicator of a successful reaction is the disappearance of the broad singlet corresponding to the B(OH)₂ protons.
¹³C NMR provides valuable information about the carbon framework of a molecule.
-
Starting Material: The spectrum of the starting material will show signals for the aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon. A key feature is the carbon directly attached to the boron atom (C-B bond), which typically appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
Product: In the biphenyl product, the most significant change is the disappearance of the broad C-B signal. The spectrum will now contain signals for twelve aromatic carbons (six from each ring), some of which may overlap. The carbon that was previously bonded to boron is now part of the biphenyl linkage and will appear as a sharp signal. The ¹JCF coupling for the carbon attached to fluorine will remain a prominent feature.
-
¹⁹F NMR: For both the starting material and the product, ¹⁹F NMR will show a single resonance for the fluorine atom. The chemical shift of this signal can provide information about the electronic environment of the fluorine atom. A change in the chemical shift between the starting material and the product is expected.
-
¹¹B NMR: This technique is particularly useful for monitoring the consumption of the starting material. This compound will exhibit a characteristic broad signal in the ¹¹B NMR spectrum, typically in the range of 28-33 ppm.[4] Upon successful reaction, this signal will be absent in the spectrum of the purified product.
Table 1: Predicted NMR Spectroscopic Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹¹B NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound | Aromatic H: 7.5-8.2 (m); N-H: ~8.5 (q); B(OH)₂: broad s; CH₃: ~2.9 (d) | Aromatic C: 115-140; C=O: ~165; CH₃: ~27; C-B: broad | ~30 (broad) | ~ -110 |
| 2'-Fluoro-4'-(methylcarbamoyl)-[1,1'-biphenyl] | Aromatic H: 7.3-8.0 (m); N-H: ~8.6 (q); CH₃: ~2.9 (d) | Aromatic C: 115-145; C=O: ~166; CH₃: ~27 | - | ~ -112 |
Note: These are predicted values and can vary based on the solvent and instrument used.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is an excellent technique for identifying the presence and disappearance of key functional groups.
-
Starting Material: The IR spectrum of the boronic acid will be characterized by a very broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the B(OH)₂ group. Other key peaks include the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and B-O stretching vibrations (around 1300-1400 cm⁻¹).
-
Product: The most definitive change in the IR spectrum of the product is the disappearance of the broad O-H band from the boronic acid. The N-H and C=O stretching vibrations of the amide group will remain. The spectrum will also show characteristic C-H stretching and bending vibrations for the aromatic rings.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Starting Material | Product |
| O-H (Boronic Acid) | 3200-3600 (broad) | Absent |
| N-H (Amide) | 3300-3500 | 3300-3500 |
| C=O (Amide) | 1640-1680 | 1640-1680 |
| B-O Stretch | 1300-1400 | Absent |
| Aromatic C-H | ~3000-3100 | ~3000-3100 |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is used to determine the molecular weight of the compounds and can provide information about their fragmentation patterns.
-
Starting Material: The mass spectrum of this compound (C₈H₉BFNO₃) will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to a mass of approximately 197.06 g/mol .[5]
-
Product: The mass spectrum of 2'-Fluoro-4'-(methylcarbamoyl)-[1,1'-biphenyl] (C₁₄H₁₂FNO) will exhibit a molecular ion peak or a protonated molecular ion peak corresponding to a mass of approximately 229.25 g/mol . This significant increase in mass is a clear confirmation of the successful coupling reaction.
Experimental Protocols
A standardized protocol is essential for obtaining reproducible and comparable spectroscopic data.
Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the sample (starting material or product).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Acquire the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra using a high-resolution NMR spectrometer.
Sample Preparation for IR Spectroscopy
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
Sample Preparation for Mass Spectrometry
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in the desired mass range.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the starting material and product.
Caption: Workflow for the spectroscopic comparison of the starting material and product.
Conclusion
The spectroscopic comparison of this compound and its Suzuki coupling product provides a clear and definitive method for confirming the success of the reaction. By understanding the expected changes in the NMR, IR, and mass spectra, researchers can confidently characterize their materials and ensure the desired transformation has occurred. This analytical rigor is fundamental to advancing drug discovery and development programs.
References
-
[No author given]. (2022, August 24). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
-
Beck, C., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
[No author given]. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]
-
[No author given]. (n.d.). Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]
-
[No author given]. (n.d.). Supporting Information - Theranostics. [Link]
-
[No author given]. (2022, January 17). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. MDPI. [Link]
-
[No author given]. (2023, October 12). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]
-
[No author given]. (2025, October 12). (PDF) 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. ResearchGate. [Link]
-
da Silva, F., et al. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC - PubMed Central. [Link]
-
[No author given]. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]
-
[No author given]. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... ResearchGate. [Link]
-
[No author given]. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]
-
[No author given]. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
[No author given]. (n.d.). General procedure A for Suzuki-Miyaura Cross-Coupling Reactions. SciSpace. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents like (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is not merely a procedural task but a critical component of responsible laboratory practice. This guide provides a detailed, authoritative framework for managing this compound's waste stream, ensuring the safety of your personnel and compliance with regulatory standards.
Immediate Safety and Hazard Assessment
Boronic acids as a class of compounds can present several hazards, including skin, eye, and respiratory irritation.[1][2] Therefore, this compound must be handled as a hazardous chemical. The primary directive is to prevent exposure and environmental release.
Key Safety Principles:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Control Inhalation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][3]
-
Segregate Waste: Never mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[3] Cross-contamination can lead to dangerous chemical reactions.[4]
Hazard Profile Summary
Based on analogous compounds, the anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below. This proactive classification underscores the necessity for cautious handling.
| Hazard Classification | GHS Hazard Code (Anticipated) | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory. This equipment forms the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[1][6]
-
Body Protection: A fully fastened laboratory coat is essential to protect skin and clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA certified respirator should be used.[7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[1] Do not dispose of this chemical down the drain or in the regular solid waste.[1]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: Classify the waste as a solid, non-halogenated organic hazardous waste.
-
Container Selection: Place the solid waste into a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap.[1] The container must be in good condition, free of leaks or cracks.
-
Labeling: Affix a "Hazardous Waste" label to the container.[1] The label must include:
-
The full chemical name: "this compound"
-
The associated CAS Number: 874289-23-3
-
An indication of the hazards (e.g., "Irritant")
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials like strong oxidizing agents.[1]
-
Arranging Disposal: Contact your institution's EHS office or a licensed chemical waste contractor for pickup and final disposal.[1] Final disposal will likely involve incineration in a regulated chemical incinerator.[5]
Part 2: Disposal of Contaminated Labware and Debris
Any items that come into contact with the compound are also considered hazardous waste.
-
Segregation: Separate contaminated solid waste (e.g., weighing papers, spatulas, gloves, absorbent pads) from other laboratory trash.[1]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, clearly labeled bag.[1]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]
-
Disposal: Dispose of this container through your institution's hazardous waste program.[1]
Part 3: Decontamination of Empty Containers
Empty containers must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous Waste): Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[1] This first rinseate is considered hazardous waste.
-
Collection of Rinseate: Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.[1]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent.[1] These subsequent rinses can often be collected in the same hazardous waste container.
-
Final Disposal of Container: After triple rinsing, allow the container to air dry completely in a well-ventilated area (e.g., in the back of a fume hood). Deface the original label on the container. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with institutional policy.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for boronic acid waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Carefully sweep up the solid material or absorb it with a dry, inert material.
-
Place the collected material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[9]
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area to prevent exposure.
-
Alert colleagues and your laboratory supervisor.
-
Follow your institution's specific emergency procedures for chemical spills, which may involve contacting the EHS office directly.[9]
-
Regulatory Compliance: Adherence to OSHA and EPA Standards
Proper disposal is not only a matter of safety but also of legal compliance. Both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have stringent regulations concerning hazardous waste.
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that employers inform and train employees about the hazards of chemicals in the workplace.[10][11] Your adherence to the labeling and handling procedures in this guide is a key component of compliance.
-
EPA's Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste from "cradle to grave."[12] By correctly identifying, labeling, and segregating your waste, you are complying with RCRA regulations and ensuring that the waste is managed at a permitted Treatment, Storage, and Disposal Facility (TSDF). Boron-containing compounds can be subject to discharge limits, highlighting the environmental importance of preventing their release into waterways.[13]
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect our environment, and uphold the highest standards of scientific integrity. When in doubt, always consult your institution's EHS department for specific guidance.
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Boric acid - #1 Science Forum For Lab Technicians. Chemtalk.
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SAFETY DATA SHEET - (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid. Matrix Scientific.
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Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
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Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
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SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.
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SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. Sigma-Aldrich.
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SAFETY DATA SHEET - 2,6-Dimethylphenylboronic acid. Sigma-Aldrich.
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2-Fluorophenylboronic acid. PubChem.
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Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide. Benchchem.
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SAFETY DATA SHEET - (4-methylphenyl)boronic acid. Sigma-Aldrich.
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Safety Data Sheet - 4-Methylphenylboronic acid. AK Scientific, Inc.
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This compound - CAS:874289-23-3. Sunway Pharm Ltd.
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2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. PubChem.
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This compound. Chemicalbridge.
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Settlement and Costly Penalty Announced by EPA for Discharge Violations at Coal Ash Landfills. Advanced MicroAnalytical.
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA).
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Hazardous Waste. U.S. Environmental Protection Agency (EPA).
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2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. BLD Pharm.
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ETHYL N-(2-FLUORO-4-((2-(METHYLCARBAMOYL)PYRIDIN-4-YL)OXY)PHENYL)CARBAMATE. precisionFDA.
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EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
